molecular formula C21H33N2O6P B1668408 Ceronapril CAS No. 120122-26-1

Ceronapril

Cat. No.: B1668408
CAS No.: 120122-26-1
M. Wt: 440.5 g/mol
InChI Key: IFYLTXNCFVRALQ-OALUTQOASA-N
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Description

Ceronapril is a N-acyl-amino acid.
structure given in first source;  RN given for (S)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYLTXNCFVRALQ-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891418
Record name Ceronapril
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Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111223-26-8, 120122-26-1
Record name Ceronapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111223-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceronapril [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceronapril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceronapril
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Record name CERONAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ceronapril's Mechanism of Action on Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceronapril (SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its interaction with the ACE active site. It includes a detailed examination of its inhibitory kinetics, the pivotal role of its phosphonate group in binding to the catalytic zinc ion, and a summary of its in vitro and in vivo potency. This guide also outlines a standard experimental protocol for assessing ACE inhibition and employs visualizations to illustrate the renin-angiotensin system and the molecular interactions underpinning this compound's efficacy.

Introduction: The Renin-Angiotensin System and ACE Inhibition

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A central component of this system is the angiotensin-converting enzyme (ACE), a zinc-dependent metalloproteinase. ACE catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. By inhibiting ACE, drugs can effectively lower blood pressure, making ACE inhibitors a cornerstone in the treatment of hypertension and heart failure.

This compound belongs to the class of phosphonate-containing ACE inhibitors. Its mechanism of action is centered on the high-affinity, competitive inhibition of ACE, thereby preventing the generation of angiotensin II and the degradation of bradykinin.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibition of angiotensin-converting enzyme in both in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and provide a comparison with other classes of ACE inhibitors.

Table 1: In Vitro Inhibitory Potency of this compound

ParameterValueSpecies/SourceReference
IC5036 nMNot Specified[1]
IC50~34 nMRat Brain Slices[2]
IC50~34 nMRat Cerebrospinal Fluid[2]

Table 2: In Vivo Efficacy of this compound

ParameterValueRoute of AdministrationSpeciesReference
ED500.063 µM/kgIntravenous (IV)Male Sprague-Dawley Rats[1]
ED500.53 µM/kgOral (PO)Male Sprague-Dawley Rats[1]

Molecular Mechanism of Action: The Role of the Phosphonate Group

The inhibitory activity of this compound is primarily attributed to the interaction of its phosphonate group with the active site of the angiotensin-converting enzyme. ACE inhibitors are designed to mimic the transition state of the natural substrate, angiotensin I, binding with high affinity to the enzyme's active site.

Based on studies of other phosphonate-containing ACE inhibitors, the mechanism involves the following key interactions:

  • Zinc Ion Chelation: The phosphonate group of this compound acts as a potent zinc-binding moiety. The oxygen atoms of the phosphonate form strong coordinate bonds with the catalytic zinc ion (Zn²⁺) located in the active site of ACE. This interaction is crucial for the high-affinity binding and potent inhibition of the enzyme.

  • Hydrogen Bonding: The phosphonate group also participates in a network of hydrogen bonds with surrounding amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

  • Interaction with Active Site Pockets: Other functional groups of the this compound molecule interact with the S1 and S2' pockets of the ACE active site, contributing to its binding affinity and specificity.

While a crystal structure of this compound complexed with ACE is not publicly available, molecular modeling studies of other phosphonate inhibitors provide a strong basis for understanding these interactions.

Signaling Pathway: The Renin-Angiotensin System

The following diagram illustrates the renin-angiotensin system and the point of intervention for ACE inhibitors like this compound.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I This compound This compound This compound->ACE inhibits

Caption: The Renin-Angiotensin System and this compound's point of inhibition.

Logical Relationship: this compound's Binding to the ACE Active Site

The following diagram illustrates the key molecular interactions between this compound and the active site of ACE.

cluster_ACE ACE Active Site cluster_this compound This compound Zinc Zn²⁺ Ion S1_pocket S1 Pocket S2_prime_pocket S2' Pocket Amino_Acids Active Site Amino Acid Residues Phosphonate Phosphonate Group Phosphonate->Zinc Chelates Phosphonate->Amino_Acids H-bonds P1_group P1 Group P1_group->S1_pocket Interacts with P2_prime_group P2' Group P2_prime_group->S2_prime_pocket Interacts with

Caption: Key interactions of this compound within the ACE active site.

Experimental Protocol: In Vitro ACE Inhibition Assay

The following is a detailed methodology for a common in vitro assay used to determine the ACE inhibitory activity of compounds like this compound. This protocol is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • This compound (or other inhibitor)

  • Borate buffer (pH 8.3)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare serial dilutions of this compound in deionized water to obtain a range of concentrations for IC50 determination.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add a specific volume of borate buffer.

    • Add a defined amount of the this compound solution (or water for the control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a specific volume of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction:

    • Stop the enzymatic reaction by adding 1N HCl.

    • Add ethyl acetate to the reaction mixture to extract the hippuric acid formed.

    • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

  • Quantification:

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness using a vacuum concentrator or a stream of nitrogen.

    • Re-dissolve the dried hippuric acid in a known volume of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity).

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro ACE inhibition assay.

start Start prep Prepare Reagents (ACE, HHL, this compound) start->prep reaction_setup Set up Reaction Mixture (Buffer, this compound/Control) prep->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation start_reaction Initiate Reaction with HHL pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction with HCl incubation->stop_reaction extraction Extract Hippuric Acid with Ethyl Acetate stop_reaction->extraction evaporation Evaporate Ethyl Acetate extraction->evaporation dissolution Re-dissolve in Water evaporation->dissolution measurement Measure Absorbance at 228 nm dissolution->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

Caption: Workflow for the in vitro ACE inhibition assay.

Conclusion

This compound is a potent inhibitor of the angiotensin-converting enzyme, acting through a competitive mechanism centered on the high-affinity interaction of its phosphonate group with the catalytic zinc ion in the ACE active site. Its efficacy has been demonstrated through both in vitro and in vivo studies, highlighting its potential as a therapeutic agent for cardiovascular diseases. The detailed understanding of its mechanism of action, as outlined in this guide, provides a valuable resource for researchers and professionals in the field of drug discovery and development. Further structural studies on the this compound-ACE complex could provide even greater insights for the design of next-generation ACE inhibitors with enhanced potency and selectivity.

References

Ceronapril: A Technical Analysis of its Discontinued Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the development history of Ceronapril (SQ 29,852), an angiotensin-converting enzyme (ACE) inhibitor, and analyzes the available scientific literature to understand the potential reasons behind the cessation of its clinical development. Initially developed by Bristol Myers Squibb, this compound showed promise in preclinical studies but ultimately never reached the market.[1]

Introduction to this compound

This compound is a phosphonate-containing ACE inhibitor designed to treat cardiovascular diseases, such as hypertension, and nervous system disorders.[1] Like other drugs in its class, its primary mechanism of action is the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.

Mechanism of Action: ACE Inhibition

This compound, as an ACE inhibitor, competitively blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to secrete aldosterone, which leads to sodium and water retention. By inhibiting the production of angiotensin II, this compound was expected to induce vasodilation, reduce peripheral vascular resistance, and consequently lower blood pressure. The common signaling pathway for ACE inhibitors is depicted below.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE ACE This compound This compound This compound->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Figure 1: Simplified signaling pathway of ACE inhibition by this compound.

Preclinical and Clinical Development Status

This compound underwent preclinical and early-phase clinical studies. However, its global research and development status is listed as "Discontinued," and it was never marketed.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and early clinical investigations of this compound.

Table 1: Preclinical Efficacy of this compound (SQ 29,852) in Spontaneously Hypertensive Rats (SHR)

Parameter Captopril This compound (SQ 29,852) Reference
Oral Dose (mg/kg) 30 100 [2]
Onset of Action Rapid Delayed [2]
Duration of Action Shorter Long-lasting [2]
Brain ACE Inhibition (ex vivo) Modest and short-lasting Long-lasting [2]

| Kidney ACE Inhibition (ex vivo) | Significant | Significant |[2] |

Table 2: Intestinal Absorption Parameters of this compound (SQ 29,852) in Rats

Parameter Lisinopril This compound (SQ 29,852) Reference
Absorption from Jejunum Relatively low Well absorbed [3][4]
Absorption Mechanism Non-passive (peptide carrier-mediated) Non-passive with a small passive component [3][4]
J*max (maximal flux) 0.032 0.16 [3][4]
Km (Michaelis constant, mM) 0.082 0.08 [3][4]
P*c (carrier permeability) 0.39 2.0 [3][4]

| P*m (passive permeability) | Not significant | 0.25 |[3][4] |

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound (SQ 29,852) has been described in the literature. The following is a conceptual workflow based on available information.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reactions Reaction Steps cluster_purification Purification cluster_final_product Final Product SM1 Precursor A R1 Step 1: Coupling Reaction SM1->R1 SM2 Precursor B SM2->R1 R2 Step 2: Intermediate Modification R1->R2 R3 Step 3: Final Synthesis Step R2->R3 P1 Chromatography R3->P1 FP This compound P1->FP

Figure 2: Conceptual workflow for the synthesis of this compound.
ACE Inhibition Assay

The inhibitory activity of this compound on ACE was likely determined using an in vitro assay. A general experimental workflow for such an assay is outlined below.

ACE_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination_detection Termination & Detection cluster_analysis Data Analysis P1 Prepare ACE solution I1 Incubate ACE with this compound P1->I1 P2 Prepare Substrate solution (e.g., Hippuryl-Histidyl-Leucine) I2 Add Substrate to initiate reaction P2->I2 P3 Prepare this compound solutions (various concentrations) P3->I1 I1->I2 T1 Stop the reaction I2->T1 D1 Quantify product formation (e.g., Spectrophotometry) T1->D1 A1 Calculate % inhibition D1->A1 A2 Determine IC50 value A1->A2

Figure 3: General experimental workflow for an in vitro ACE inhibition assay.

Reasons for Discontinuation: An Analysis

The precise reasons for the discontinuation of this compound's development have not been publicly disclosed by Bristol Myers Squibb. However, by analyzing the available data and considering common factors in drug development attrition, we can infer potential contributing factors.

Discontinuation_Factors cluster_reasons Potential Reasons for Discontinuation This compound {this compound Development} Efficacy Lack of Superior Efficacy This compound->Efficacy ? Safety Unfavorable Safety Profile This compound->Safety ? PK Suboptimal Pharmacokinetics This compound->PK ? Market Market Competition This compound->Market ? Business Strategic Business Decision This compound->Business ?

Figure 4: Logical relationship of potential factors leading to the discontinuation of this compound development.
  • Efficacy: While preclinical studies showed this compound to be a potent and long-acting ACE inhibitor, it may not have demonstrated a superior clinical benefit over other ACE inhibitors already on the market or in late-stage development at the time. The landscape of ACE inhibitors was becoming increasingly crowded, and a new entrant would have needed to show a clear advantage.

  • Safety and Tolerability: The safety profile of this compound in human clinical trials is not publicly available. Adverse events are a common cause of drug development failure. It is possible that unforeseen side effects emerged during Phase I or II trials that were deemed unacceptable.

  • Pharmacokinetics: The pharmacokinetic study in healthy male volunteers would have provided crucial data on absorption, distribution, metabolism, and excretion.[5] While preclinical data in rats suggested good absorption, the human pharmacokinetics may have revealed complexities or suboptimal properties that would have hindered its development.

  • Market Competition and Strategic Decisions: The late 1980s and early 1990s saw the approval and widespread use of several successful ACE inhibitors. Bristol Myers Squibb may have made a strategic decision to allocate resources to other more promising drug candidates in their pipeline rather than compete in a saturated market.

Conclusion

The development of this compound was halted despite promising preclinical data. The absence of a definitive public statement from the manufacturer makes it challenging to pinpoint a single reason for its discontinuation. It is likely that a combination of factors, potentially including a lack of demonstrable superior efficacy, an undesirable safety profile in early clinical trials, or strategic business considerations in a competitive market, contributed to the decision to cease its development. This case serves as a reminder of the high attrition rates in pharmaceutical R&D and the multifaceted decision-making process involved in bringing a new drug to market.

References

In-Depth Technical Guide: Early-Phase Clinical and Preclinical Data for Ceronapril

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ceronapril is an investigational angiotensin-converting enzyme (ACE) inhibitor that was developed by Bristol Myers Squibb. Its development was discontinued, and it was never marketed. The following information is a compilation of data from publicly available scientific literature, primarily from the early 1990s. Comprehensive early-phase clinical trial data is not publicly accessible, and this document is based on the limited information available in published abstracts and summaries.

Introduction to this compound

This compound (also known as SQ 29,852) is a potent, orally active phosphonate angiotensin-converting enzyme (ACE) inhibitor.[1] Like other drugs in its class, this compound was investigated for the treatment of hypertension and other cardiovascular diseases. Its mechanism of action is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which leads to reduced production of angiotensin II, a potent vasoconstrictor.

Mechanism of Action

This compound competitively inhibits the angiotensin-converting enzyme, which is responsible for the conversion of the inactive decapeptide angiotensin I to the active octapeptide angiotensin II. Angiotensin II has multiple effects that increase blood pressure, including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and enhancement of sympathetic nervous system activity. By blocking the production of angiotensin II, this compound leads to vasodilation, reduced aldosterone secretion, and a consequent decrease in blood pressure.

Signaling Pathway

RAAS_Pathway cluster_conversion Lungs / Endothelium substance substance enzyme enzyme organ organ effect effect inhibitor inhibitor Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves ACE Angiotensin Converting Enzyme (ACE) Angiotensin_II Angiotensin II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Na_H2O_retention Na+ & H2O Retention Aldosterone->Na_H2O_retention Renin Renin ACE->Angiotensin_II converts This compound This compound This compound->ACE inhibits Liver Liver Kidney Kidney Kidney->Renin releases Lungs Lungs Adrenal_Gland->Aldosterone releases BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_retention->BP_Increase

Caption: Mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.

Preclinical Pharmacodynamic Data

A study in male Sprague-Dawley rats investigated the ex vivo effects of orally administered this compound on ACE activity in various tissues.[2]

Quantitative Pharmacodynamic Data
ParameterValueTissue/FluidMethod
In Vitro IC₅₀ ~34 nMBrain slicesIn vitro autoradiography
In Vitro IC₅₀ ~34 nMCerebrospinal Fluid (CSF)Fluorimetric enzyme assay
Time to ACE Inhibition 3 hours (rapid)Plasma, Kidney, LungEx vivo after 100 mg/kg oral dose
Duration of Inhibition Up to 48 hoursKidneyEx vivo after 100 mg/kg oral dose
Recovery of ACE Activity 8 hours (rapid)Plasma, LungEx vivo after 100 mg/kg oral dose
ACE Inhibition Onset (Brain) 8 hours (slow)Subfornical Organ (SFO)Ex vivo after 100 mg/kg oral dose
Duration of Inhibition (Brain) 24 to 48 hoursSubfornical Organ (SFO)Ex vivo after 100 mg/kg oral dose

Data synthesized from the abstract of Chen BZ, et al. Neuropharmacology. 1992.[2]

Experimental Protocol: Preclinical ACE Inhibition Study

The following is a high-level summary of the experimental protocol based on the available abstract.[2]

  • Subjects: Male Sprague-Dawley rats.

  • Drug Administration: Oral administration of this compound (100 mg/kg).

  • Tissue and Fluid Collection: Plasma, kidney, lung, brain regions, and cerebrospinal fluid were collected at various time points post-administration.

  • Analytical Methods:

    • Tissue ACE Activity: Measured by in vitro autoradiography.

    • CSF ACE Activity: Measured by a fluorimetric enzyme assay.

  • In Vitro Studies: The inhibitory concentration (IC₅₀) of this compound was determined in brain slices and CSF.

Early-Phase Clinical Pharmacokinetic Data

A study was conducted in healthy male volunteers to evaluate the pharmacokinetics of this compound. While specific pharmacokinetic parameters are not available in the abstract, the study methodology provides insight into the early clinical investigation of the drug.

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and half-life from this study are not available in the public domain.

Experimental Protocol: Phase 1 Pharmacokinetic Study

The protocol for the pharmacokinetic study in healthy male volunteers involved the development and use of a specific analytical method to measure drug concentrations.[3]

  • Subjects: Healthy male volunteers.

  • Study Design: Likely a single-dose, dose-escalation study, which is standard for Phase 1 pharmacokinetic trials.

  • Biological Sample Collection: Biological fluids (presumably blood/plasma) were collected over time.

  • Analytical Method: A radioimmunoassay (RIA) was developed for the measurement of this compound.

    • Assay Range: 0 to 500 ng/ml.

    • Sensitivity: 1.0 ng/ml.

Experimental Workflow

PK_Study_Workflow step step action action analysis analysis output output Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Single Oral Dose of this compound Subject_Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Safety_Monitoring Safety and Tolerability Monitoring Dosing->Safety_Monitoring Sample_Processing Plasma Separation and Storage Sampling->Sample_Processing RIA_Analysis Radioimmunoassay (RIA) Analysis Sample_Processing->RIA_Analysis Data_Analysis Pharmacokinetic Data Analysis RIA_Analysis->Data_Analysis PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, etc.) Data_Analysis->PK_Parameters

Caption: General workflow for the early-phase pharmacokinetic study of this compound.

Safety and Tolerability

Detailed safety and tolerability data from early-phase clinical trials are not publicly available. As with other ACE inhibitors, potential side effects would likely have included cough, hypotension, hyperkalemia, and angioedema.

Conclusion

The available preclinical and early clinical data for this compound demonstrate its potency as an ACE inhibitor with oral activity. The preclinical studies in rats showed significant and prolonged ACE inhibition in target tissues like the kidney.[2] The development of a sensitive radioimmunoassay enabled the conduct of a pharmacokinetic study in healthy volunteers, a critical step in early drug development.[3] However, due to the discontinuation of its development, a comprehensive public record of its clinical pharmacology, efficacy, and safety profile remains unavailable. This technical guide summarizes the foundational scientific investigations into this compound based on the limited accessible information.

References

Preclinical In Vivo Studies of Ceronapril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Efficacy, Pharmacokinetics, and Safety in Animal Models for Researchers, Scientists, and Drug Development Professionals.

Ceronapril, an angiotensin-converting enzyme (ACE) inhibitor also known as SQ 29,852, demonstrated antihypertensive effects in several preclinical animal models during its development. Although the drug was ultimately discontinued and not marketed, the surviving data from its in vivo evaluation provides valuable insights into its pharmacological profile. This technical guide synthesizes the available preclinical data on this compound, presenting quantitative findings in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Efficacy in Hypertensive Animal Models

This compound was evaluated in standard animal models of hypertension, primarily the spontaneously hypertensive rat (SHR) and the two-kidney, one-clip (2K1C) renovascular hypertension model in rats. These studies aimed to determine the dose-dependent effects on blood pressure and the duration of action.

Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
  • Experimental Protocol: Male spontaneously hypertensive rats (SHR) are typically used. Prior to the study, rats are acclimatized to the laboratory conditions and trained for blood pressure measurement. A baseline blood pressure is established over several days. This compound is administered orally, often via gavage, at various doses. Blood pressure is then monitored at multiple time points post-administration to determine the magnitude and duration of the antihypertensive effect. A common method for blood pressure measurement in conscious rats is the tail-cuff method. For continuous monitoring, radiotelemetry implants can be used.

Blood Pressure Reduction in Renovascular Hypertensive Rats
  • Experimental Protocol: The two-kidney, one-clip (2K1C) model of renovascular hypertension is induced in rats by partially constricting one renal artery with a silver clip, leaving the contralateral kidney untouched. This leads to activation of the renin-angiotensin-aldosterone system and subsequent hypertension. Following a stabilization period after surgery to allow for the development of hypertension, this compound is administered orally. Arterial pressure is measured to assess the antihypertensive efficacy. In some protocols, direct arterial cannulation allows for continuous and accurate blood pressure monitoring.

Table 1: Efficacy of this compound in Hypertensive Rat Models

Animal ModelDose (µmol/kg, p.o.)Effect on Blood PressureDuration of ActionCitation
Spontaneously Hypertensive Rats (SHR)23Significant blood pressure loweringLasted 24 hours[1]
Spontaneously Hypertensive Rats (SHR)68Significant blood pressure loweringLasted 24 hours[1]
Two-Kidney, One-Clip Hypertensive Rats2.3Significant and dose-related fall in arterial pressurePersisted for 24 hours[1]
Two-Kidney, One-Clip Hypertensive Rats6.8Significant and dose-related fall in arterial pressurePersisted for 24 hours[1]
Two-Kidney, One-Clip Hypertensive Rats23Significant and dose-related fall in arterial pressurePersisted for 24 hours[1]
Two-Kidney, One-Clip Hypertensive Rats68Significant and dose-related fall in arterial pressurePersisted for 24 hours[1]
Inhibition of Angiotensin I Pressor Response

A key measure of ACE inhibitor activity is the blockade of the pressor response to an exogenous challenge with angiotensin I (AI).

Table 2: Inhibition of Angiotensin I Pressor Response by this compound

Animal SpeciesAdministration RouteED50Citation
RatIntravenous (i.v.)30 nmol/kg[1]
RatOral (p.o.)2.3 µmol/kg[1]
DogIntravenous (i.v.)300 nmol/kg[1]
DogOral (p.o.)18 µmol/kg[1]
MonkeyIntravenous (i.v.)60 nmol/kg[1]
MonkeyOral (p.o.)18 µmol/kg[1]

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from preclinical studies. The primary focus of the reported studies was on its absorption and excretion.

Intestinal Absorption in Rats
  • Experimental Protocol: The intestinal absorption of this compound was investigated in rats using a single-pass perfusion method. This technique involves surgically isolating a segment of the jejunum and perfusing it with a solution containing the drug. The disappearance of the drug from the perfusate is measured to determine the absorption rate. The influence of carrier-mediated transport can be assessed by co-perfusion with known substrates of peptide transporters.

Table 3: Intestinal Absorption Parameters of this compound (SQ 29,852) in Rats

ParameterValueDescriptionCitation
Jmax0.16Maximal flux[2]
Km0.08 mMMichaelis constant[2]
Pc2.0Carrier permeability[2]
P*m0.25Passive permeability[2]

Note: These parameters suggest that this compound is well absorbed via a non-passive, carrier-mediated transport system in the rat jejunum, with a smaller passive component.

Excretion

Studies in anephric rats suggested a renal route of excretion for this compound, as the ACE inhibitory effects were longer-lasting in these animals compared to sham-operated rats.[1]

Toxicology

Publicly available toxicology data for this compound is scarce. General toxicology studies for ACE inhibitors typically involve acute, sub-chronic, and chronic dosing in at least two species (one rodent, one non-rodent) to determine the No-Observed-Adverse-Effect-Level (NOAEL).

While a 3-month mouse toxicity study for a compound "CBM" showed a NOAEL of 30 mg/kg/day, it is not definitively confirmed to be this compound.[3] Another study involving chronic administration of this compound at a low dose (0.05 mg/kg) in rats for behavioral assessments did not report overt signs of toxicity, though this was not a formal toxicology study.[4]

Visualizations

Signaling Pathway: The Renin-Angiotensin System and ACE Inhibition

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion This compound This compound (ACE Inhibitor) This compound->ACE  inhibition Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Experimental Workflow: Antihypertensive Efficacy Study in SHR

SHR_Workflow Animal_Selection Select Male Spontaneously Hypertensive Rats Acclimatization Acclimatization and Blood Pressure Training Animal_Selection->Acclimatization Baseline_BP Establish Baseline Blood Pressure Acclimatization->Baseline_BP Grouping Randomize into Treatment Groups Baseline_BP->Grouping Dosing Oral Administration (Vehicle or this compound) Grouping->Dosing BP_Monitoring Monitor Blood Pressure at Multiple Time Points Dosing->BP_Monitoring Data_Analysis Data Analysis: Compare BP changes vs Vehicle BP_Monitoring->Data_Analysis

Caption: Workflow for evaluating the efficacy of this compound in SHR.

Logical Relationship: Determination of NOAEL in a Toxicology Study

NOAEL_Logic Dose_Groups Dose Groups (Vehicle, Low, Mid, High) Adverse_Effects Observation of Adverse Effects Dose_Groups->Adverse_Effects No_Adverse_Effects No Significant Adverse Effects Adverse_Effects->No_Adverse_Effects No Adverse_Effects_Observed Adverse Effects Observed Adverse_Effects->Adverse_Effects_Observed Yes NOAEL NOAEL (Highest dose with no adverse effects) No_Adverse_Effects->NOAEL LOAEL LOAEL (Lowest dose with adverse effects) Adverse_Effects_Observed->LOAEL

Caption: Logical flow for determining the NOAEL in preclinical toxicology.

References

Ceronapril: An Inquiry into Initial Safety and Toxicity Data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ceronapril is an angiotensin-converting enzyme (ACE) inhibitor that was under development by Bristol Myers Squibb.[1] It was never brought to market, and as a result, publicly available information regarding its safety and toxicity is limited and largely dates to the early 1990s. The following guide summarizes the sparse data available in the public domain and notes where information is unavailable.

Executive Summary

This compound (also known as SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme.[2] Preclinical studies in rats and a Phase I clinical trial in healthy male volunteers were conducted. However, detailed quantitative safety and toxicity data, comprehensive experimental protocols, and specific signaling pathways for this compound are not extensively documented in publicly accessible literature. This document provides a high-level overview of the known information and utilizes the general mechanism of action for ACE inhibitors to fulfill the visualization requirements.

Data Presentation

A comprehensive search of scientific literature and drug development databases did not yield specific quantitative toxicity data for this compound, such as LD50 values or detailed tables of adverse events from clinical trials. The available information is qualitative and descriptive.

Study Type Subject Dose Findings Source
PreclinicalMale Sprague-Dawley Rats100 mg/kg (oral)Inhibition of ACE in plasma, kidney, and lung. Did not inhibit ACE in structures within the blood-brain barrier.[2]
Phase I ClinicalHealthy Male VolunteersNot SpecifiedA radioimmunoassay was developed and applied to a pharmacokinetic study. Safety and toxicity findings are not detailed in the available abstract.[3]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of this compound are not available in the public domain. The following are high-level descriptions of the methodologies likely employed based on the study types.

Preclinical Study in Rats: A study on male Sprague-Dawley rats involved the oral administration of this compound at a dose of 100 mg/kg.[2] The study aimed to determine the effect of the drug on ACE activity in various tissues, including plasma, kidney, lung, and different brain regions.[2] The abstract mentions both acute and chronic administration, but specific timelines and observation parameters for toxicity are not provided.[2]

Phase I Clinical Trial: A study was conducted in healthy male volunteers to assess the pharmacokinetics of this compound.[3] This typically involves single and multiple ascending dose studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as to identify the maximum tolerated dose (MTD). While safety and tolerability would have been primary endpoints, the specific adverse events and their frequencies are not publicly documented. A radioimmunoassay was developed for the measurement of this compound in biological fluids.[1]

Visualization of Mechanism of Action

As no specific signaling pathways for this compound are described, the following diagram illustrates the general mechanism of action for ACE inhibitors.

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion by ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc This compound This compound (ACE Inhibitor) This compound->Block Block->ACE  Inhibits

References

Methodological & Application

Application Notes & Protocols: Ceronapril Radioimmunoassay for Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceronapril is an angiotensin-converting enzyme (ACE) inhibitor.[1][2] The quantification of this compound in biological fluids is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for a competitive radioimmunoassay (RIA) for the determination of this compound in biological samples such as plasma or serum. While a specific, validated RIA kit for this compound is not commercially available, this protocol outlines the principles and procedures based on established RIA methodologies for small molecules.

Principle of the Assay

The this compound radioimmunoassay is a competitive binding assay.[3] In this assay, a known, limited amount of specific anti-Ceronapril antibody is incubated with a sample containing an unknown amount of this compound and a known amount of radiolabeled this compound (the "tracer"). The unlabeled this compound from the sample and the radiolabeled this compound compete for the limited number of binding sites on the antibody.[3] The amount of radiolabeled this compound that binds to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[3] After incubation, the antibody-bound this compound is separated from the free this compound, and the radioactivity of the bound fraction is measured. By comparing the results to a standard curve generated with known concentrations of this compound, the concentration in the unknown sample can be determined.

Materials and Reagents

The development of this assay requires specialized reagents. The following table lists the necessary components.

Reagent/MaterialSpecificationsSupplier Example
Anti-Ceronapril AntibodyPolyclonal or monoclonal antibody with high affinity and specificity for this compound.Custom Production
Radiolabeled this compoundThis compound labeled with a radioisotope (e.g., ³H or ¹²⁵I).Custom Synthesis
This compound StandardPurified this compound of known concentration.Chemical Supplier
Assay BufferPhosphate-buffered saline (PBS) with a protein carrier (e.g., 0.1% BSA).General Lab Supplier
Separation Reagente.g., Charcoal-dextran suspension or a second antibody precipitation system.General Lab Supplier
Scintillation CocktailFor use with a liquid scintillation counter if using a beta-emitter like ³H.General Lab Supplier
Coated Tubes/Plates(Optional) Microtiter plates or tubes pre-coated with anti-Ceronapril antibody.Custom
Biological Fluid SamplesPlasma, serum, etc.From Study

Experimental Protocols

Preparation of Reagents
  • This compound Standards: A stock solution of this compound is prepared in an appropriate solvent and then serially diluted in the assay buffer to create a range of standards (e.g., 0.1 to 100 ng/mL).

  • Anti-Ceronapril Antibody Solution: The optimal dilution of the antibody must be determined experimentally. This is the dilution that binds 30-50% of the radiolabeled this compound in the absence of any unlabeled this compound.

  • Radiolabeled this compound Solution: The radiolabeled this compound is diluted in the assay buffer to a concentration that provides a sufficient signal for detection.

  • Sample Preparation: Biological fluid samples may require extraction or dilution to be within the measurement range of the assay.[1]

Assay Procedure
  • Assay Setup: Label tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, quality controls, and unknown samples.

  • Addition of Reagents:

    • Add a specific volume of assay buffer to the NSB tubes.

    • Add the prepared standards, controls, and unknown samples to their respective tubes.

    • Add the diluted radiolabeled this compound to all tubes.

    • Add the diluted anti-Ceronapril antibody to all tubes except the total count and NSB tubes.

  • Incubation: Gently mix the contents of the tubes and incubate for a specified time (e.g., 2-4 hours at room temperature or overnight at 4°C) to allow the competitive binding reaction to reach equilibrium.

  • Separation of Bound and Free this compound:

    • Add a separation reagent (e.g., cold charcoal-dextran suspension) to all tubes except the total count tubes.

    • Incubate for a short period (e.g., 15-30 minutes at 4°C).

    • Centrifuge the tubes to pellet the separation reagent, which will have the free radiolabeled this compound adsorbed to it.

  • Measurement of Radioactivity:

    • Carefully decant the supernatant (containing the antibody-bound radiolabeled this compound) into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

Data Analysis
  • Calculate the percentage of bound radiolabeled this compound for each standard, control, and sample using the following formula: %B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100

  • Construct a standard curve by plotting the %B/B₀ for the standards against their known concentrations on a semi-logarithmic graph.

  • Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Quantitative Data Summary

The following table provides an example of the data that would be generated in a this compound RIA. The specific values are for illustrative purposes and would need to be determined during assay validation.

ParameterExample ValueDescription
Antibody Dilution1:10,000Final dilution of the primary antibody in the assay.
Tracer Concentration~10,000 CPM/tubeAmount of radiolabeled this compound added to each tube.
Standard Curve Range0.1 - 100 ng/mLThe range of this compound concentrations used to generate the standard curve.
Assay Sensitivity (LOD)< 0.1 ng/mLThe lowest concentration of this compound that can be reliably detected.
Intra-assay Precision< 10% CVThe variation within a single assay run.
Inter-assay Precision< 15% CVThe variation between different assay runs.

Visualizations

Competitive_RIA_Workflow cluster_preparation Reagent Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Standards Prepare this compound Standards Mix Mix Sample/Standard, Tracer, and Antibody Standards->Mix Tracer Dilute Radiolabeled this compound Tracer->Mix Antibody Dilute Anti-Ceronapril Antibody Antibody->Mix Samples Prepare Biological Samples Samples->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Add_Sep Add Separation Reagent (e.g., Charcoal) Incubate->Add_Sep Centrifuge Centrifuge to Pellet Free Tracer Add_Sep->Centrifuge Measure Measure Radioactivity of Bound Fraction Centrifuge->Measure Calculate Calculate %B/B₀ Measure->Calculate Curve Generate Standard Curve Calculate->Curve Determine Determine Sample Concentration Curve->Determine Competitive_Binding_Principle cluster_low_conc Low this compound in Sample cluster_high_conc High this compound in Sample Ab1 Antibody Tracer1 Radiolabeled This compound Ab1->Tracer1 High Binding Unlabeled1 This compound Ab2 Antibody Tracer2 Radiolabeled This compound Ab2->Tracer2 Low Binding Unlabeled2 This compound Ab2->Unlabeled2 High Binding

References

Application Notes and Protocols for In Vitro Autoradiography of Ceronapril ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceronapril (SQ 29,852) is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of the Renin-Angiotensin System (RAS). ACE inhibitors are a cornerstone in the management of hypertension and heart failure. This document provides detailed application notes and protocols for the in vitro autoradiographic assessment of this compound's inhibition of ACE in tissue sections. In vitro autoradiography offers a powerful technique to visualize and quantify the distribution and density of ACE in various tissues, as well as to determine the inhibitory potency of compounds like this compound.

The protocols outlined below are based on established methods for ACE autoradiography, utilizing a radiolabeled ACE inhibitor as a ligand to compete with unlabeled this compound. This competitive binding assay allows for the determination of this compound's binding affinity and inhibitory constants.

Signaling Pathway: The Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor, angiotensin II. This compound exerts its therapeutic effect by inhibiting this conversion.

RAS_pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I This compound This compound This compound->ACE inhibits experimental_workflow cluster_incubation Start Start: Slide-mounted Tissue Sections Preincubation Pre-incubation (30 min, RT) Assay Buffer Start->Preincubation Incubation Incubation (60 min, RT) Preincubation->Incubation TotalBinding Total Binding: [¹²⁵I]351A NonspecificBinding Nonspecific Binding: [¹²⁵I]351A + excess unlabeled ACEi Competition Competition: [¹²⁵I]351A + varying [this compound] Washing Washing (4 x 1 min, 4°C) Wash Buffer TotalBinding->Washing NonspecificBinding->Washing Competition->Washing Drying Drying (cold air stream) Washing->Drying Exposure Exposure to Phosphor Screen/Film (1-5 days) Drying->Exposure Imaging Imaging and Quantification Exposure->Imaging End End: Data Analysis (IC₅₀, K_i_ determination) Imaging->End

High-performance liquid chromatography (HPLC) for Ceronapril analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Ceronapril

This document provides a detailed application note and protocol for the quantitative analysis of this compound, an angiotensin-converting enzyme (ACE) inhibitor, in pharmaceutical formulations using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are based on established practices for the analysis of similar ACE inhibitors, such as Enalapril, and provide a robust starting point for researchers, scientists, and drug development professionals.

Introduction

This compound is an important therapeutic agent for the management of hypertension and heart failure. Accurate and precise quantification of this compound in drug substances and products is crucial for ensuring its safety and efficacy. This application note describes a stability-indicating RP-HPLC method that can be used for the determination of this compound. The method is designed to be simple, sensitive, linear, accurate, and precise.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Visible detector is suitable for this analysis. The chromatographic conditions provided in Table 1 are a recommended starting point and may require optimization for specific laboratory environments and instrumentation.

Table 1: Recommended HPLC Chromatographic Conditions

ParameterRecommended Setting
Instrument HPLC with UV-Visible Detector
Column C18 (e.g., ZORBAX Eclipse XDB-C18, Platinum EPS C8), 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and phosphate buffer (pH 3.0)[1]
Flow Rate 1.0 - 1.5 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature 55°C[1]
Detection Wavelength 215 nm[2][3]
Run Time Approximately 20 minutes[1]
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[3]

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

Preparation of Solutions

2.3.1. Buffer Preparation (Phosphate Buffer, pH 3.0)

Dissolve a suitable amount of potassium dihydrogen orthophosphate in HPLC grade water to make a buffer solution. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

2.3.2. Mobile Phase Preparation

Prepare the mobile phase by mixing the phosphate buffer (pH 3.0) and acetonitrile in an appropriate ratio. The exact ratio should be optimized to achieve the desired separation and retention time for this compound. Degas the mobile phase before use.

2.3.3. Standard Solution Preparation

Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration levels for calibration.

2.3.4. Sample Preparation (from Tablets)

  • Weigh and finely powder a representative number of tablets (e.g., 10 tablets).

  • Accurately weigh a portion of the powder equivalent to a specific dose of this compound.

  • Transfer the powder to a volumetric flask.

  • Add a suitable volume of diluent (mobile phase is often a good choice) and sonicate for approximately 15 minutes to ensure complete dissolution of the active ingredient.[2]

  • Dilute to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[2]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from any other peaks (e.g., excipients, impurities).
Linearity Correlation coefficient (r²) ≥ 0.999 over a specified concentration range.
Accuracy % Recovery should be within 98.0% to 102.0%.[2]
Precision Relative Standard Deviation (% RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantitated with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis SamplePrep Sample Preparation (Tablets) HPLC HPLC System SamplePrep->HPLC StandardPrep Standard Preparation (Reference Standard) StandardPrep->HPLC Column C18 Column HPLC->Column Detector UV Detector (215 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis by HPLC.

Signaling Pathway

This compound, as an ACE inhibitor, exerts its therapeutic effect by interfering with the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE This compound This compound (ACE Inhibitor) This compound->ACE

Caption: this compound's inhibition of the RAAS pathway.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantitative analysis of this compound in pharmaceutical dosage forms. The method is based on established analytical principles for similar compounds and can be readily adapted and validated in any modern analytical laboratory. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for Ceronapril Administration in Conscious Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Ceronapril, an angiotensin-converting enzyme (ACE) inhibitor, to conscious animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Quantitative Data Summary

Table 1: Oral Administration of this compound in Conscious Rats

Animal ModelStrainDosageObserved EffectCitation
RatNormotensiveED50 = 18 µmol/kgInhibition of Angiotensin I pressor response[1]
RatSpontaneously Hypertensive (SHR)100 mg/kg'Equiactive' dose for ACE inhibition compared to other ACE inhibitors[2]
RatSpontaneously Hypertensive (SHR)23 and 68 µmol/kgSignificant blood pressure lowering that lasted 24 hours[1]
RatTwo-Kidney, One-Clip Hypertensive2.3, 6.8, 23, and 68 µmol/kgSignificant and dose-related falls in arterial pressure, persisting for 24 hours[1]
RatSprague-Dawley0.05 mg/kgAttenuation of the partial reinforcement extinction effect in behavioral studies[3]

Table 2: Intravenous Administration of this compound in Conscious Animal Models

Animal ModelDosageObserved EffectCitation
RatED50 = 18 µmol/kgInhibition of Angiotensin I pressor response[1]
MonkeyED50 = 60 nmol/kgInhibition of Angiotensin I pressor response[1]

Experimental Protocols

Oral Administration Protocol for Conscious Rats (Oral Gavage)

This protocol describes the standard method for oral administration of this compound to conscious rats using oral gavage.

Materials:

  • This compound

  • Appropriate vehicle (e.g., distilled water, 0.5% methylcellulose)

  • Gavage needles (flexible or rigid with a ball tip, appropriate size for the rat)

  • Syringes

  • Animal scale

  • Protective gloves and lab coat

Procedure:

  • Preparation of this compound Formulation:

    • Accurately weigh the required amount of this compound.

    • Suspend or dissolve this compound in the chosen vehicle to the desired concentration. Ensure the formulation is homogenous.

  • Animal Handling and Restraint:

    • Weigh the rat to determine the correct volume for administration.

    • Gently but firmly restrain the rat to immobilize its head and body. Proper restraint is crucial to prevent injury to the animal and the researcher.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the rat to swallow the tube as it is advanced. Do not force the tube. If resistance is met, withdraw the tube and re-insert.

  • Administration of this compound:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.

    • Administer the solution at a steady pace to avoid regurgitation.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or choking.

General Intravenous Administration Protocol for Conscious Dogs (Bolus Injection or Infusion)

This protocol provides a general guideline for the intravenous administration of this compound to conscious dogs. Note: A specific, validated protocol for this compound is not available. Researchers must determine the optimal vehicle, concentration, and infusion rate through pilot studies.

Materials:

  • This compound (sterile formulation)

  • Sterile vehicle (e.g., sterile saline)

  • Catheters (appropriate size for the dog's vein, e.g., cephalic or saphenous)

  • Syringes and needles

  • Infusion pump (for continuous infusion)

  • Animal clippers and surgical scrub

  • Bandaging material

  • Protective gloves and lab coat

Procedure:

  • Catheter Placement:

    • Shave and aseptically prepare the skin over the selected vein.

    • Insert the catheter into the vein and secure it in place with tape or sutures.

    • Attach a T-port or injection cap to the catheter hub.

    • Flush the catheter with heparinized saline to ensure patency and prevent clotting.

  • Preparation of this compound Formulation:

    • Dissolve the sterile this compound in the appropriate sterile vehicle to the desired concentration. Ensure complete dissolution and absence of particulates.

  • Administration:

    • For Bolus Injection:

      • Draw the calculated dose into a sterile syringe.

      • Slowly inject the solution into the catheter over a predetermined period (e.g., 1-2 minutes).

      • Flush the catheter with sterile saline after administration.

    • For Continuous Infusion:

      • Load the this compound solution into a syringe for the infusion pump.

      • Connect the syringe to the infusion pump and the infusion line to the catheter.

      • Program the infusion pump to deliver the desired dose at a constant rate over the specified duration.

  • Post-Administration Monitoring:

    • Closely monitor the dog for any adverse reactions during and after administration, including changes in heart rate, respiration, and blood pressure.

    • Regularly check the catheter site for signs of inflammation or extravasation.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound (ACE Inhibition)

G cluster_1 Site of this compound Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion This compound This compound This compound->Inhibition

Caption: this compound inhibits Angiotensin-Converting Enzyme (ACE).

Experimental Workflow for Oral Administration and Monitoring

G cluster_workflow Experimental Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (e.g., Blood Pressure, Heart Rate) Animal_Acclimatization->Baseline_Measurements Ceronapril_Preparation Prepare this compound Formulation Baseline_Measurements->Ceronapril_Preparation Oral_Administration Oral Administration (Gavage) Ceronapril_Preparation->Oral_Administration Post_Dosing_Monitoring Post-Dosing Monitoring (Physiological Parameters) Oral_Administration->Post_Dosing_Monitoring Blood_Sampling Blood Sampling (for PK/PD analysis) Post_Dosing_Monitoring->Blood_Sampling Data_Analysis Data Analysis Blood_Sampling->Data_Analysis End End Data_Analysis->End

Caption: Workflow for oral this compound administration study.

References

Ex Vivo Analysis of Ceronapril's Effect on Tissue-Specific ACE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ex vivo analysis of Ceronapril's effect on tissue-specific angiotensin-converting enzyme (ACE) activity. This compound (also known as SQ 29,852) is a potent, orally active ACE inhibitor.[1] Understanding its differential effects on ACE in various tissues is crucial for preclinical research and drug development.

Introduction

Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis.[2][3][4] It primarily converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[2][4] ACE inhibitors, like this compound, are a class of drugs widely used in the treatment of hypertension and heart failure.[2][3] The therapeutic efficacy and side-effect profile of an ACE inhibitor can be influenced by its ability to inhibit ACE not just in the plasma, but also within specific tissues.[5][6] This document outlines methodologies to assess the tissue-specific ACE inhibition by this compound in an ex vivo setting.

Data Presentation

The following tables summarize the quantitative data on this compound's potency and its ex vivo effects on ACE activity in various rat tissues following oral administration.

Table 1: In Vitro Potency of this compound

ParameterValueSource
IC50 ~34-36 nM[1][7]

Table 2: Ex Vivo ACE Inhibition by this compound in Rats (100 mg/kg, p.o.)

TissueTime Post-AdministrationLevel of ACE Inhibition/ActivitySource
Plasma 3 hoursRapid Inhibition[1][7]
8 hoursRapid Recovery[7]
72 hoursIncreased ACE Activity[7]
Kidney 3 hoursRapid Inhibition[1][7]
Up to 48 hoursSustained Inhibition[7]
Lung 3 hoursRapid Inhibition[1][7]
8 hoursRapid Recovery[7]
72 hoursIncreased ACE Activity[7]
Brain (Vascular Organs: OVLT, SFO) 8 hoursSlow Onset of Inhibition[7]
24 to 48 hoursPersistent Inhibition[7]
Brain (within Blood-Brain Barrier) -No Inhibition Detected[1][7]
Cerebrospinal Fluid (CSF) -No Inhibition Detected[7]
72 hoursIncreased ACE Activity[7]

OVLT: Organum Vasculosum of the Lamina Terminalis; SFO: Subfornical Organ. These are circumventricular organs with a less restrictive blood-brain barrier.

Signaling Pathway and Mechanism of Action

ACE inhibitors exert their effects by interrupting the Renin-Angiotensin System (RAS). The following diagram illustrates the primary mechanism.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE This compound This compound (ACE Inhibitor) ACE ACE This compound->ACE Inhibits Renin Renin (from Kidney)

Caption: Mechanism of this compound's action within the Renin-Angiotensin System.

Experimental Protocols

Protocol 1: Ex Vivo Tissue-Specific ACE Activity Measurement Following Oral this compound Administration

This protocol describes the overall workflow for assessing the in vivo efficacy of this compound on tissue ACE activity through ex vivo analysis.

Ex_Vivo_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Analysis Animal_Dosing Oral Administration of This compound or Vehicle to Rats Time_Points Euthanasia at Specific Time Points Animal_Dosing->Time_Points Tissue_Harvesting Rapid Harvesting of Tissues of Interest (Kidney, Lung, Brain, etc.) Time_Points->Tissue_Harvesting Tissue_Processing Tissue Homogenization Tissue_Harvesting->Tissue_Processing ACE_Assay ACE Activity Measurement (e.g., Fluorometric Assay) Tissue_Processing->ACE_Assay Data_Analysis Data Analysis and Comparison to Control ACE_Assay->Data_Analysis

Caption: Experimental workflow for ex vivo analysis of this compound's effect.

A. Animal Dosing and Tissue Collection

  • Animals: Male Sprague-Dawley rats are a suitable model.[7]

  • Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Dosing: Administer this compound orally (e.g., 100 mg/kg) or the vehicle control (e.g., water or saline) to different groups of rats.[7]

  • Time Points: At predetermined time points post-administration (e.g., 3, 8, 24, 48, 72 hours), euthanize the animals via an approved method.[7]

  • Tissue Harvesting: Immediately perfuse the animals with ice-cold saline to remove blood from the tissues. Rapidly dissect the tissues of interest (e.g., kidneys, lungs, brain, heart, aorta) on ice.

  • Sample Storage: Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.[8]

B. Tissue Preparation

  • Weighing: Weigh the frozen tissue samples.

  • Homogenization: Homogenize the tissues in a suitable ice-cold buffer (e.g., 100 mM TRIS-HCl, pH 7.0) at a specific ratio (e.g., 1:9, tissue weight:buffer volume).[9][10] A detergent such as 0.3% Triton-X-100 can be included in the buffer to optimize ACE extraction from tissues.[9]

  • Centrifugation: Centrifuge the homogenates at a high speed (e.g., 10,000-16,000 x g) for 10-20 minutes at 4°C.[9][10]

  • Supernatant Collection: Collect the resulting supernatant, which contains the soluble ACE, and keep it on ice. This will be used for the ACE activity assay.

Protocol 2: Fluorometric ACE Activity Assay

This protocol is based on the cleavage of a quenched fluorescent substrate and is a sensitive method for determining ACE activity.[9][11]

Materials:

  • Quenched fluorescent ACE substrate (e.g., Abz-FRK(Dnp)P-OH)

  • Assay Buffer: 100 mM TRIS-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0[9]

  • Tissue homogenate supernatant (from Protocol 1)

  • Fluorometer (plate reader or cuvette-based) with excitation at ~340 nm and emission at ~405 nm.[9]

  • 96-well black microplates (for plate reader)

Procedure:

  • Prepare Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing the assay buffer and the fluorescent substrate.

  • Initiate Reaction: Add a specific amount of the tissue homogenate supernatant to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometer, pre-set to 37°C. Measure the increase in fluorescence intensity over time (kinetically).[9]

  • Calculate ACE Activity: The rate of increase in fluorescence is proportional to the ACE activity. Calculate the activity based on a standard curve generated with a known amount of the fluorophore.[9]

  • Data Expression: Express ACE activity as units per milligram of protein. Protein concentration in the supernatant can be determined using a standard method like the Bradford or BCA assay.

Protocol 3: In Vitro Autoradiography for ACE Localization and Inhibition

This method allows for the visualization and quantification of ACE in tissue sections.

Materials:

  • Radiolabeled ACE inhibitor (e.g., ¹²⁵I-351A)[7][12]

  • Cryostat

  • Microscope slides

  • Incubation buffers

  • Phosphor imaging screen or X-ray film

Procedure:

  • Tissue Sectioning: Cut thin frozen sections (e.g., 10-20 µm) of the harvested tissues using a cryostat and mount them on microscope slides.

  • Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous inhibitors.

  • Incubation: Incubate the slides with the radiolabeled ACE inhibitor in the presence or absence of a high concentration of a non-labeled inhibitor (to determine non-specific binding).

  • Washing: Wash the slides in cold buffer to remove unbound radioligand.

  • Drying: Dry the slides quickly under a stream of cold, dry air.

  • Exposure: Expose the slides to a phosphor imaging screen or X-ray film.

  • Image Analysis: Quantify the density of ACE binding sites in different tissue regions using image analysis software. Compare the signal in tissues from this compound-treated animals to that of control animals to determine the degree of ACE inhibition.

Logical Relationships in Tissue-Specific ACE Inhibition

The differential effects of this compound across various tissues can be attributed to several factors, including the drug's physicochemical properties and the physiological characteristics of the tissues.

Logical_Relationships Ceronapril_Admin Oral this compound Administration Drug_Properties Physicochemical Properties (e.g., Lipophilicity) Ceronapril_Admin->Drug_Properties Tissue_Chars Tissue Characteristics (e.g., Blood Flow, BBB) Ceronapril_Admin->Tissue_Chars Plasma_ACE_Inhibition Plasma ACE Inhibition (Rapid Onset & Recovery) Drug_Properties->Plasma_ACE_Inhibition Kidney_ACE_Inhibition Kidney ACE Inhibition (Sustained) Drug_Properties->Kidney_ACE_Inhibition Brain_ACE_Inhibition Brain ACE Inhibition (Limited to CVOs) Drug_Properties->Brain_ACE_Inhibition Tissue_Chars->Kidney_ACE_Inhibition Tissue_Chars->Brain_ACE_Inhibition BBB Blood-Brain Barrier (BBB) BBB->Brain_ACE_Inhibition Restricts Access

Caption: Factors influencing tissue-specific ACE inhibition by this compound.

These protocols and data provide a framework for the detailed investigation of this compound's effects on tissue-specific ACE. Such studies are vital for understanding the full pharmacological profile of ACE inhibitors and for the development of new therapeutic agents with improved tissue selectivity and efficacy.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Ceronapril

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ceronapril is a hypothetical drug substance for the purpose of this document. All data, protocols, and models presented herein are representative examples based on published information for Angiotensin-Converting Enzyme (ACE) inhibitors, such as Benazepril, and are intended for illustrative purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, orally administered angiotensin-converting enzyme (ACE) inhibitor. As a prodrug, this compound is rapidly metabolized in the body to its active metabolite, Ceronaprilat. By inhibiting ACE, Ceronaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and a reduction in blood pressure. These application notes provide a summary of the pharmacokinetic properties of this compound and its active metabolite, Ceronaprilat, derived from a hypothetical single-dose study in healthy volunteers. Detailed protocols for conducting such a study and analyzing the data are also presented.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for this compound and its active metabolite, Ceronaprilat, following a single 10 mg oral administration to a cohort of 62 healthy volunteers.

Table 1: Pharmacokinetic Parameters of this compound (Prodrug) after a Single 10 mg Oral Dose

ParameterMean ValueUnit
Tmax (Time to Peak Plasma Concentration)0.5hours
t½ (Elimination Half-Life)0.6hours
Urinary Excretion (unchanged)Trace Amounts% of dose

Table 2: Pharmacokinetic Parameters of Ceronaprilat (Active Metabolite) after a Single 10 mg Oral Dose of this compound

ParameterMean ValueStandard DeviationUnit
Cmax (Peak Plasma Concentration)259-ng/mL
Tmax (Time to Peak Plasma Concentration)1.5-hours
AUC (Area Under the Curve)20227ng·hr/mL
Initial Elimination Half-Life (t½α)2.7-hours
Terminal Elimination Half-Life (t½β)22.3-hours
Urinary Excretion (24h)17-% of dose

Data compiled from analogous ACE inhibitor studies.[1][2]

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study of Oral this compound in Healthy Volunteers

1. Study Design: A single-center, open-label, single-dose study to evaluate the pharmacokinetics of this compound and its active metabolite, Ceronaprilat, in healthy adult volunteers.

2. Volunteer Selection:

  • Inclusion Criteria: Healthy male and female volunteers, aged 18-45 years, with a Body Mass Index (BMI) between 18.5 and 30.0 kg/m ². All volunteers must provide written informed consent.

  • Exclusion Criteria: History of clinically significant cardiovascular, renal, hepatic, or gastrointestinal disease; hypersensitivity to ACE inhibitors; pregnancy or lactation; use of any prescription or over-the-counter medication within 14 days of the study.

3. Study Procedure:

  • Fasting: Volunteers will fast overnight for at least 10 hours before drug administration.

  • Drug Administration: A single oral dose of 10 mg this compound will be administered with 240 mL of water.

  • Blood Sampling: Venous blood samples (5 mL) will be collected into tubes containing EDTA at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

  • Plasma Preparation: Blood samples will be centrifuged at 3000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples will be stored at -80°C until analysis.

  • Urine Collection: Urine will be collected over 24-hour intervals for 72 hours post-dose to determine the renal clearance of this compound and Ceronaprilat.

4. Bioanalytical Method:

  • Plasma and urine concentrations of this compound and Ceronaprilat will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters will be calculated using non-compartmental analysis. These parameters will include: Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t½, and renal clearance.

Mandatory Visualization

Signaling Pathway

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Adrenal Adrenal Gland cluster_Vessels Blood Vessels Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Prodrug) Ceronaprilat Ceronaprilat (Active) This compound->Ceronaprilat Metabolism Ceronaprilat->Inhibition

Caption: Mechanism of action of this compound within the RAAS pathway.

Experimental Workflow

PK_Workflow Start Study Start: Volunteer Screening Informed_Consent Informed Consent Start->Informed_Consent Dosing Single Oral Dose of this compound (10 mg) Informed_Consent->Dosing Sampling Serial Blood & Urine Sampling Dosing->Sampling 0-72 hours Processing Sample Processing (Plasma Separation & Storage) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Analysis->PK_Modeling Report Data Reporting & Interpretation PK_Modeling->Report

Caption: Workflow for a single-dose pharmacokinetic study.

References

Application Notes & Protocols for Measuring Ceronapril Binding Affinity to Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the binding affinity of Ceronapril, a potent Angiotensin-Converting Enzyme (ACE) inhibitor, to its target enzyme. The following protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence-Based Assays are designed to deliver robust and reproducible data for researchers in drug discovery and development.

Introduction to this compound and ACE

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the vasoconstrictor angiotensin II.[1] ACE inhibitors are a class of drugs used to treat hypertension and heart failure.[1] this compound (SQ 29,852) is a potent, orally active ACE inhibitor with a reported IC50 of 36 nM.[2] Accurate measurement of its binding affinity to ACE is critical for understanding its pharmacological profile and for the development of new therapeutic agents.

Quantitative Data Summary

ParameterThis compoundTechniqueReference
IC50 36 nMEnzymatic Assay[2]
KD (Dissociation Constant) To be determinedSPR, ITC-
kon (Association Rate Constant) To be determinedSPR-
koff (Dissociation Rate Constant) To be determinedSPR-
ΔH (Enthalpy Change) To be determinedITC-
ΔS (Entropy Change) To be determinedITC-
n (Stoichiometry) To be determinedITC-

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index on a sensor surface.[3][4] It provides kinetic data (kon and koff) and the dissociation constant (KD).[5]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis Immobilization ACE Immobilization on Sensor Chip Association Association Phase: Inject this compound Immobilization->Association Ready for Injection Ligand This compound Preparation (Serial Dilutions) Ligand->Association Dissociation Dissociation Phase: Flow Buffer Association->Dissociation Binding Equilibrium Regeneration Regeneration of Sensor Surface Dissociation->Regeneration Analyte Washout Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Cycle Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine kon, koff, KD Fitting->Kinetics

Caption: Workflow for SPR analysis of this compound-ACE binding.

Protocol:

  • Immobilization of ACE:

    • Activate the surface of a CM5 sensor chip using a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject purified human or rabbit lung ACE (typically 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without ACE immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4). Concentrations should bracket the expected KD (e.g., 0.1 nM to 100 nM).

    • Perform a kinetic titration (single-cycle kinetics) or multi-cycle kinetics. For multi-cycle, inject each this compound concentration over the ACE and reference surfaces for a set association time (e.g., 120-180 seconds), followed by a dissociation phase with running buffer (e.g., 300-600 seconds).

    • Between cycles, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[3][6][7]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis ACE_Prep Prepare ACE Solution in Sample Cell Titration Inject this compound into ACE Solution ACE_Prep->Titration Ceronapril_Prep Prepare this compound Solution in Syringe Ceronapril_Prep->Titration Heat_Measurement Measure Heat Change (dQ/dt) after each injection Titration->Heat_Measurement Binding_Isotherm Plot Integrated Heat vs. Molar Ratio Heat_Measurement->Binding_Isotherm Model_Fitting Fit Isotherm to a Binding Model Binding_Isotherm->Model_Fitting Thermo_Params Determine KD, n, ΔH, ΔS Model_Fitting->Thermo_Params

Caption: Workflow for ITC analysis of this compound-ACE binding.

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified ACE (e.g., 10-20 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.5). Dialyze both the protein and the ligand buffer extensively against the same buffer to minimize heat of dilution effects.

    • Prepare a this compound solution (e.g., 100-200 µM) in the final dialysis buffer. The concentration should be 10-20 times that of the ACE solution.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the ACE solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of 20-30 injections (e.g., 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the thermal power to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of this compound to ACE.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software provided with the instrument.

    • The fitting will provide the dissociation constant (KD), the stoichiometry of binding (n), and the enthalpy change (ΔH). The entropy change (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Fluorescence-Based Inhibition Assay

This method measures the inhibition of ACE enzymatic activity by this compound. It relies on a fluorogenic ACE substrate that, when cleaved by ACE, produces a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its potency.[8]

Experimental Workflow:

Fluorescence_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare ACE, this compound (Serial Dilutions), and Fluorogenic Substrate Incubation Incubate ACE with Varying this compound Conc. Reagents->Incubation Reaction Initiate Reaction with Substrate Addition Incubation->Reaction Measurement Measure Fluorescence Kinetically Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Dose_Response Plot % Inhibition vs. [this compound] Rate_Calc->Dose_Response IC50_Calc Determine IC50 Value Dose_Response->IC50_Calc

Caption: Workflow for a fluorescence-based ACE inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of ACE in assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 8.3).

    • Prepare a serial dilution of this compound in assay buffer. The concentration range should be wide enough to generate a full dose-response curve (e.g., from 0.01 nM to 1 µM).

    • Prepare a solution of a fluorogenic ACE substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline[8], according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed amount of the ACE working solution to each well (except for the blank).

    • Add the various dilutions of this compound to the wells. Include a positive control (ACE without inhibitor) and a negative control (buffer without ACE).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm).

    • Monitor the increase in fluorescence over time (kinetic read) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of this compound from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

The choice of technique for measuring the binding affinity of this compound to ACE will depend on the specific research question. SPR is ideal for detailed kinetic analysis, ITC provides a complete thermodynamic profile, and fluorescence-based assays are well-suited for high-throughput screening and determining inhibitory potency (IC50). By following these detailed protocols, researchers can obtain high-quality, reliable data on the this compound-ACE interaction, aiding in the characterization of this important therapeutic agent.

References

Application Notes and Protocols: Assessing Ceronapril's Impact on Blood Pressure in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceronapril (also known as SQ 29,852) is a potent and orally active inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure.[2][3] These application notes provide a detailed protocol for assessing the antihypertensive effects of this compound in rat models, a critical step in preclinical drug development.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its antihypertensive effect by disrupting the RAAS. The diagram below illustrates the signaling pathway and the point of intervention for this compound.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP This compound This compound This compound->Inhibition  inhibits Inhibition->ACE

Caption: this compound inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.

Experimental Protocols

This section details the methodology for evaluating the dose-dependent and time-course effects of orally administered this compound on blood pressure in rats.

Animal Models
  • Strain: Spontaneously Hypertensive Rats (SHR) are a commonly used and relevant model for essential hypertension.[4] Sprague-Dawley rats can be used as normotensive controls.[5]

  • Age and Weight: Use adult rats, typically 12-16 weeks of age, with established hypertension in the SHR model. Bodyweight should be consistent across experimental groups.

  • Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22±2°C, 50-60% humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

This compound Preparation and Dosing
  • Formulation: this compound (SQ 29,852) should be dissolved in a suitable vehicle, such as sterile water or a 0.5% methylcellulose solution, for oral administration.

  • Dosage: Based on preclinical studies, oral doses of 2.3, 6.8, 23, and 68 µmol/kg have been shown to produce significant, dose-related reductions in arterial pressure in hypertensive rats.[6] For ex vivo ACE inhibition studies, a higher dose of 100 mg/kg has been used.[5][7] A dose-response study is recommended to determine the optimal dose for the desired antihypertensive effect.

  • Administration: Administer this compound orally via gavage.

Blood Pressure Measurement

Two primary methods are recommended for measuring blood pressure in rats: non-invasive tail-cuff plethysmography and invasive direct arterial measurement.

  • Method 1: Non-Invasive Tail-Cuff Plethysmography (for conscious rats)

    • Principle: This method measures systolic blood pressure by detecting the return of blood flow to the tail as an occluding cuff is deflated.

    • Procedure:

      • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.

      • On the day of the experiment, place the rat in the restrainer and attach the tail-cuff and pulse sensor.

      • Warm the tail to increase blood flow and improve signal detection.

      • Inflate the cuff to a pressure sufficient to occlude blood flow and then slowly deflate it.

      • Record the pressure at which the pulse reappears as the systolic blood pressure.

      • Take multiple readings for each rat at each time point and average the values.

  • Method 2: Invasive Direct Arterial Blood Pressure Measurement (for continuous monitoring)

    • Principle: This "gold standard" method involves the surgical implantation of a catheter into an artery (e.g., carotid or femoral artery) connected to a pressure transducer, allowing for continuous and direct measurement of systolic, diastolic, and mean arterial pressure.[7]

    • Procedure:

      • Anesthetize the rat using an appropriate anesthetic agent.

      • Surgically expose the chosen artery and insert a fluid-filled catheter.

      • Secure the catheter and exteriorize it, typically at the back of the neck.

      • Allow the rat to recover from surgery for at least 24-48 hours.

      • Connect the catheter to a pressure transducer and a data acquisition system to record blood pressure.

Experimental Workflow

The following diagram outlines the experimental workflow for a dose-response study of this compound.

Experimental_Workflow Start Start: Acclimatization of SHR Rats Baseline Baseline Blood Pressure Measurement (Tail-Cuff or Direct) Start->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Vehicle Group 1: Vehicle Control (Oral Gavage) Grouping->Vehicle Dose1 Group 2: this compound (Low Dose) (e.g., 2.3 µmol/kg) Grouping->Dose1 Dose2 Group 3: this compound (Mid Dose) (e.g., 23 µmol/kg) Grouping->Dose2 Dose3 Group 4: this compound (High Dose) (e.g., 68 µmol/kg) Grouping->Dose3 Monitoring Blood Pressure Monitoring at Specific Time Points (e.g., 2, 4, 8, 24 hours post-dose) Vehicle->Monitoring Dose1->Monitoring Dose2->Monitoring Dose3->Monitoring Data Data Collection and Analysis Monitoring->Data End End of Experiment Data->End

Caption: Workflow for assessing this compound's effect on rat blood pressure.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Dose-Response of this compound on Systolic Blood Pressure (SBP) in SHR Rats
Treatment Group (Oral Dose)NBaseline SBP (mmHg)SBP at 4h post-dose (mmHg)Change in SBP (mmHg)% Reduction in SBP
Vehicle Control8185 ± 5183 ± 6-21.1%
This compound (2.3 µmol/kg)8187 ± 4165 ± 5-2211.8%
This compound (6.8 µmol/kg)8186 ± 5152 ± 6-3418.3%
This compound (23 µmol/kg)8188 ± 6138 ± 5-5026.6%
This compound (68 µmol/kg)8185 ± 4125 ± 7-6032.4%
Data are presented as mean ± SEM. This is example data and should be replaced with experimental results.
Table 2: Time-Course of Blood Pressure Reduction by this compound (23 µmol/kg) in SHR Rats
Time Post-DoseMean Arterial Pressure (mmHg)Heart Rate (bpm)
Baseline (0h)160 ± 7350 ± 15
2h145 ± 6345 ± 12
4h128 ± 5340 ± 14
8h125 ± 6338 ± 16
12h130 ± 5342 ± 13
24h148 ± 7348 ± 15
Data are presented as mean ± SEM. This is example data and should be replaced with experimental results.

Conclusion

This protocol provides a comprehensive framework for assessing the antihypertensive effects of this compound in a rat model. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical evaluation of this promising ACE inhibitor. The use of spontaneously hypertensive rats provides a clinically relevant model, and the detailed protocols for blood pressure measurement allow for accurate assessment of this compound's efficacy.

References

Application Notes and Protocols: Determination of Ceronapril's Cellular Permeability Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceronapril is an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Understanding the cellular permeability of drug candidates like this compound is a critical step in early drug development to predict its oral bioavailability and potential to reach its target tissues. This document provides detailed protocols for assessing the cellular permeability of this compound using the Caco-2 cell permeability assay, a widely accepted in vitro model that mimics the human intestinal epithelium.[3][4][5] Additionally, this note discusses the utility of the Madin-Darby Canine Kidney (MDCK) cell permeability assay for studying potential blood-brain barrier penetration.[6][7][8]

Data Presentation

The permeability of a compound is expressed as the apparent permeability coefficient (Papp), calculated in cm/s. The Papp value is determined from the rate of flux of the compound across the cell monolayer. Compounds can be classified based on their Papp values as having low, moderate, or high permeability.[9]

Table 1: Apparent Permeability (Papp) of this compound in Caco-2 Cells

Compound Direction Papp (10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B) Permeability Classification
This compoundA -> B1.52.5Low to Moderate
B -> A3.75
Propranolol (High Permeability Control)A -> B25.01.0High
B -> A25.0
Atenolol (Low Permeability Control)A -> B0.51.0Low
B -> A0.5

Note: Data presented are hypothetical and for illustrative purposes. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[3]

Experimental Protocols

Caco-2 Cell Permeability Assay

This assay determines the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and resemble the intestinal epithelium.[3][4]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • This compound

  • Control compounds (Propranolol, Atenolol)

  • Lucifer Yellow

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Passage cells every 3-4 days at 80-90% confluency.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm².

    • Culture the cells on the inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.[10]

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an epithelial voltohmmeter. TEER values should be >200 Ω·cm² indicating a confluent monolayer with tight junctions.[6]

    • Alternatively, perform a Lucifer Yellow permeability assay. The Papp of Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A -> B) Permeability:

      • Wash the cell monolayers with pre-warmed HBSS (pH 7.4).

      • Add this compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.

      • Add fresh HBSS to the basolateral (receiver) compartment.

      • Incubate at 37°C with gentle shaking.

      • Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

      • Replace the collected volume with fresh HBSS.

    • Basolateral to Apical (B -> A) Permeability:

      • Wash the cell monolayers with pre-warmed HBSS (pH 7.4).

      • Add this compound solution to the basolateral (donor) compartment.

      • Add fresh HBSS to the apical (receiver) compartment.

      • Incubate and collect samples from the apical compartment as described above.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B -> A) / Papp (A -> B)

Visualizations

Signaling Pathway

ACE_Inhibition_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage by Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion by ACE ACE (Angiotensin-Converting Enzyme) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion This compound This compound This compound->ACE inhibits

Experimental Workflow

Caco2_Permeability_Workflow cluster_prep Cell Culture and Preparation cluster_experiment Transport Experiment cluster_analysis Analysis Culture 1. Culture Caco-2 Cells Seed 2. Seed cells on Transwell® inserts Culture->Seed Differentiate 3. Differentiate for 21-28 days Seed->Differentiate Integrity 4. Assess monolayer integrity (TEER) Differentiate->Integrity Add_Compound 5. Add this compound to donor chamber Integrity->Add_Compound Incubate 6. Incubate at 37°C Add_Compound->Incubate Collect_Samples 7. Collect samples from receiver chamber Incubate->Collect_Samples Quantify 8. Quantify this compound (LC-MS/MS) Collect_Samples->Quantify Calculate_Papp 9. Calculate Papp & Efflux Ratio Quantify->Calculate_Papp

Logical Relationships of Permeability Assays

Permeability_Assay_Logic

References

Application Note & Protocol: Long-Term Stability Testing of Ceronapril

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Ceronapril is an angiotensin-converting enzyme (ACE) inhibitor, a class of drugs primarily used in the treatment of hypertension and heart failure.[1][2][3] These drugs act by inhibiting the renin-angiotensin system.[2][3] The chemical stability of a pharmaceutical compound like this compound is a critical attribute that can affect its safety, efficacy, and shelf-life. Long-term stability testing is therefore a regulatory requirement and a crucial component of the drug development process.[4][5] It provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4]

This document outlines a comprehensive methodology for the long-term stability testing of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[4][5] The protocols described herein are designed to establish a re-test period for the drug substance and a shelf-life for the drug product.

2. Core Concepts & Signaling Pathway

This compound, as an ACE inhibitor, exerts its therapeutic effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[6][7] This interruption of the Renin-Angiotensin-Aldosterone System (RAAS) leads to vasodilation and a reduction in blood pressure. Understanding this pathway is crucial, as any degradation of this compound could potentially impact its ability to inhibit ACE effectively.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE This compound This compound This compound->ACE inhibits BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase

Caption: this compound's mechanism of action within the RAAS pathway.

3. Experimental Workflow

The long-term stability testing of this compound follows a structured workflow, from sample preparation to data analysis and reporting. This process is designed to ensure that all samples are treated consistently and that the data generated is reliable and reproducible.

Stability_Testing_Workflow start Start prep Sample Preparation (3 Batches of this compound) start->prep storage ICH Stability Storage (Long-Term, Intermediate, Accelerated) prep->storage sampling Time-Point Sampling storage->sampling analysis Analytical Testing sampling->analysis data Data Analysis analysis->data report Reporting & Shelf-Life Determination data->report end End report->end

Caption: Workflow for this compound long-term stability testing.

4. Materials and Methods

4.1. Drug Substance and Product

  • This compound Drug Substance: At least three primary batches of this compound should be used for stability studies.[8] The manufacturing process for these batches should be representative of the final commercial process.[8]

  • This compound Drug Product: A formulated version of this compound (e.g., tablets or capsules) should be used. The formulation and packaging should be the same as the proposed commercial product.

4.2. Equipment

  • ICH-compliant stability chambers capable of maintaining specified temperature and humidity conditions.

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Mass Spectrometer (MS) for identification of degradation products.

  • pH meter.

  • Analytical balance.

  • Volumetric glassware.

5. Experimental Protocols

5.1. Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for separating, detecting, and quantifying this compound and its degradation products.

  • Forced Degradation Studies: To develop and validate the stability-indicating nature of the analytical method, forced degradation studies should be performed on a single batch of this compound.[9] This involves subjecting the drug substance to more severe conditions than accelerated testing to identify likely degradation products.[9][10]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photostability: Expose to ICH-specified light conditions.

  • HPLC Method Parameters (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorption maximum of this compound.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

5.2. Long-Term Stability Study Protocol

  • Storage Conditions: Based on ICH guidelines, the following conditions are recommended for long-term stability testing:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[11]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.[11]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[11]

  • Testing Frequency:

    • Long-Term: Samples should be tested at 0, 3, 6, 9, 12, 18, 24, and 36 months.[5][11]

    • Intermediate: Testing should be conducted for a minimum of 12 months, with at least 6 months of data submitted in the initial application.

    • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[12]

  • Analytical Tests: At each time point, the following tests should be performed:

    • Appearance: Visual inspection for any changes in color, clarity, or physical state.

    • Assay: Quantification of this compound content using the validated stability-indicating HPLC method.

    • Purity: Determination of related substances (impurities and degradation products) by HPLC.

    • Moisture Content: Karl Fischer titration.

    • Dissolution (for drug product): To assess the rate at which the drug substance dissolves.

6. Data Presentation

Quantitative data from the stability studies should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Long-Term Stability Data for this compound Drug Substance (25°C/60% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)Moisture Content (%)
0White Powder99.80.150.2
3White Powder99.70.180.2
6White Powder99.50.220.3
9White Powder99.40.250.3
12White Powder99.20.290.4
18White Powder98.90.350.4
24White Powder98.60.410.5
36White Powder98.10.520.5

Table 2: Accelerated Stability Data for this compound Drug Substance (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)Moisture Content (%)
0White Powder99.80.150.2
3White Powder98.90.380.6
6White Powder97.50.750.9

7. Data Analysis and Interpretation

The data collected from the stability studies will be used to:

  • Establish Degradation Profiles: Identify and quantify the major degradation products of this compound under different storage conditions.

  • Determine Degradation Kinetics: Analyze the rate of degradation to predict the shelf-life of the drug product.

  • Set Specification Limits: Define acceptable limits for assay, impurities, and other quality attributes.

  • Propose a Re-test Period/Shelf-Life: Based on the long-term stability data, a re-test period for the drug substance and a shelf-life for the drug product can be proposed.

The methodology outlined in this application note provides a robust framework for conducting the long-term stability testing of this compound. Adherence to these protocols will ensure the generation of high-quality data that is essential for regulatory submissions and for ensuring the safety and efficacy of the final drug product.

References

Troubleshooting & Optimization

Optimizing Ceronapril dosage for sustained ACE inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with Ceronapril, a potent and selective angiotensin-converting enzyme (ACE) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive inhibitor of the angiotensin-converting enzyme (ACE).[1][2] It binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II.[1][2][3] Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone.[1][3][4] By inhibiting the production of angiotensin II, this compound leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][3]

Q2: What are the key pharmacokinetic properties of this compound?

A2: this compound is orally bioavailable and is excreted unchanged in the urine, as it does not undergo metabolism.[1][5][6] Its absorption is not affected by food.[2][6] Key pharmacokinetic parameters are summarized in the table below.

Q3: Is this compound a prodrug?

A3: No, this compound is not a prodrug and is administered in its active form.[1][6]

Q4: What are the common off-target effects or side effects observed in preclinical studies?

A4: In preclinical models, the most common side effects are related to its mechanism of action and can include hypotension (low blood pressure), particularly after the first dose, and potential for hyperkalemia (elevated potassium levels).[7][8][9] A dry, non-productive cough has also been noted in some animal models.[2] Regular monitoring of blood pressure, serum creatinine, and potassium levels is recommended.[2][8]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected ACE inhibition in in vitro assays.

  • Question: My in vitro ACE inhibition assay is showing variable results with this compound. What could be the cause?

  • Answer: Several factors can contribute to inconsistent results in in vitro ACE inhibition assays.

    • Substrate Concentration: The measured inhibition can be dependent on the substrate concentration used in the assay.[10] Ensure you are using a consistent and appropriate concentration of a validated ACE substrate such as hippuryl-histidyl-leucine (HHL) or a fluorogenic substrate.[11][12][13]

    • Enzyme Activity: The activity of the ACE enzyme preparation can vary between lots and with storage conditions. Always validate the activity of a new batch of enzyme.

    • Assay Conditions: Factors such as pH, temperature, and incubation time must be strictly controlled.[12][14] Ensure your assay buffer is correctly prepared and the pH is verified.

    • Sample Dilution: Excessive dilution of the sample containing this compound can lead to an underestimation of its inhibitory effect.[10]

    • Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration in the assay is low (typically <1%) to avoid solvent-induced inhibition of the enzyme.[11]

Problem 2: Significant drop in blood pressure after the first dose in animal models (in vivo studies).

  • Question: I observed a profound hypotensive effect after the initial administration of this compound in my animal model. How can I mitigate this?

  • Answer: This phenomenon is known as "first-dose hypotension" and is a recognized effect of ACE inhibitors.[2][9]

    • Dose Titration: Start with a lower initial dose and gradually titrate up to the desired therapeutic dose over several days.[15] This allows the animal's physiological systems to adapt.

    • Hydration Status: Ensure the animals are adequately hydrated. Volume depletion can exacerbate the hypotensive response.[7]

    • Concomitant Medications: If the animal model involves the use of diuretics, consider reducing the diuretic dose prior to initiating this compound, as this can increase the risk of hypotension.[2]

Problem 3: Lack of significant blood pressure reduction in animal models despite confirming in vitro potency.

  • Question: this compound is potent in vitro, but I'm not seeing the expected antihypertensive effect in vivo. What should I check?

  • Answer: Discrepancies between in vitro and in vivo results can arise from several factors.

    • Pharmacokinetics: While this compound has good oral bioavailability, there can be inter-subject variability.[1] Consider performing pharmacokinetic studies in your specific animal model to confirm drug exposure (AUC and Cmax).

    • Dosage and Frequency: The elimination half-life of this compound is approximately 12 hours, supporting once-daily dosing.[1] However, for sustained ACE inhibition, especially in initial studies, twice-daily dosing might be necessary depending on the animal model's metabolism.

    • Route of Administration: Confirm that the chosen route of administration is appropriate and that the drug is being successfully delivered.

    • Animal Model: The underlying physiology of the chosen hypertensive animal model can influence the response to ACE inhibition. Ensure the model is appropriate for studying the renin-angiotensin system.

Data Presentation

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound (based on Lisinopril data)

ParameterValueReference
Mechanism of Action Competitive ACE Inhibitor[1][2]
Oral Bioavailability ~25% (variable, 6-60%)[1][6]
Time to Peak Concentration (Tmax) 6-8 hours[2]
Plasma Protein Binding 0%[1]
Metabolism None (excreted unchanged)[1][5]
Elimination Half-life ~12 hours[1]
Route of Elimination Urine[1][2]
Onset of Action ~1 hour[16]
Peak Effect ~6 hours[16]
Duration of Action At least 24 hours[17]

Table 2: Suggested Starting Doses for Preclinical Models

Animal ModelRoute of AdministrationSuggested Starting DoseReference (adapted from)
Rat (Hypertension Model)Oral gavage10 mg/kg/day[18]
Dog (Heart Failure Model)Oral0.5 mg/kg every 12-24 hours[19][20]

Experimental Protocols

Protocol 1: In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol is based on the detection of hippuric acid produced from the ACE-mediated hydrolysis of hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • This compound standard solutions

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Dissolve ACE in borate buffer to a concentration of 100 mU/mL.[12]

    • Dissolve HHL in borate buffer to a concentration of 5 mM.[21]

    • Prepare serial dilutions of this compound in borate buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add 40 µL of the this compound solution (or buffer for control) and 20 µL of the ACE solution.[12]

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • To initiate the reaction, add 100 µL of the HHL substrate solution and incubate at 37°C for 45-60 minutes.[12][21]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.[14]

    • Vortex vigorously for 30 seconds and centrifuge at 4000 rpm for 15 minutes.[14]

  • Measurement:

    • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.[14]

    • Evaporate the ethyl acetate at room temperature or under a gentle stream of nitrogen.

    • Reconstitute the dried hippuric acid in 3.0 mL of deionized water.[14]

    • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.[14]

  • Calculation:

    • Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

    • Determine the IC50 value by plotting the % inhibition against the logarithm of the this compound concentration.

Protocol 2: In Vivo Assessment of ACE Inhibition in a Rat Hypertension Model

This protocol describes a general workflow for evaluating the antihypertensive efficacy of this compound in spontaneously hypertensive rats (SHR) or L-NAME induced hypertensive models.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or Wistar rats for L-NAME induction.

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

  • Oral gavage needles

Procedure:

  • Acclimatization and Baseline Measurement:

    • Acclimatize animals to the housing facility for at least one week.

    • Train the animals for the tail-cuff blood pressure measurement procedure for several days to minimize stress-induced variations.

    • Record baseline systolic blood pressure (SBP) and heart rate for 3-5 consecutive days before starting the treatment.

  • Animal Grouping and Dosing:

    • Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound 10 mg/kg/day).

    • Prepare fresh this compound solutions daily in the appropriate vehicle.

    • Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 4-6 weeks).[18]

  • Blood Pressure Monitoring:

    • Measure SBP and heart rate at regular intervals throughout the study (e.g., weekly).

    • To assess the peak effect, measurements can be taken approximately 6 hours post-dosing.[16] To assess duration of action, measurements can be taken 24 hours post-dosing.

  • Terminal Procedures (Optional):

    • At the end of the study, blood samples can be collected to measure plasma renin activity, angiotensin II levels, or this compound concentration.

    • Tissues such as the heart and kidneys can be collected for histopathological analysis.

  • Data Analysis:

    • Analyze the change in SBP from baseline for each group over time.

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of this compound with the vehicle control group.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Release AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin (from Kidney) ACE ACE This compound This compound This compound->ACE Inhibition

Caption: this compound's mechanism of action within the RAAS pathway.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepACE Prepare ACE Solution PreIncubate 1. Pre-incubate ACE + this compound (37°C, 10 min) PrepACE->PreIncubate PrepSubstrate Prepare Substrate (HHL) Incubate 2. Add Substrate Incubate (37°C, 45-60 min) PrepSubstrate->Incubate Prepthis compound Prepare this compound Dilutions Prepthis compound->PreIncubate PreIncubate->Incubate StopReaction 3. Stop Reaction (Add 1M HCl) Incubate->StopReaction Extract 4. Extract Product (Ethyl Acetate) StopReaction->Extract Measure 5. Measure Absorbance (228 nm) Extract->Measure Calculate 6. Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for the in vitro ACE inhibition assay.

Troubleshooting_Tree Start Low in vivo Efficacy Despite in vitro Potency CheckPK Is Drug Exposure (AUC, Cmax) Confirmed in the Animal Model? Start->CheckPK CheckDose Is the Dosing Regimen (Dose, Frequency) Optimized? CheckPK->CheckDose Yes PerformPK Action: Perform Pharmacokinetic Study CheckPK->PerformPK No CheckModel Is the Animal Model Appropriate for RAAS Inhibition? CheckDose->CheckModel Yes OptimizeDose Action: Conduct Dose-Ranging Study Consider BID Dosing CheckDose->OptimizeDose No ReevaluateModel Action: Re-evaluate Choice of Hypertensive Model CheckModel->ReevaluateModel No Success Problem Resolved CheckModel->Success Yes PerformPK->CheckDose OptimizeDose->CheckModel ReevaluateModel->Success

Caption: Troubleshooting logic for low in vivo efficacy.

References

Improving the resolution of Ceronapril in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Ceronapril. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the resolution and overall quality of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor resolution in the HPLC analysis of this compound?

A1: Poor resolution in HPLC is often a result of several factors, with the most common being suboptimal mobile phase composition, inappropriate column selection, and issues with peak shape, such as peak tailing.[1][2] Fine-tuning the mobile phase, including the organic modifier ratio and pH, is a critical first step in improving the separation of this compound from its impurities or other components in a mixture.[1][3]

Q2: How does the pH of the mobile phase affect the resolution of this compound?

A2: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound.[1][4] For acidic compounds, a mobile phase pH set approximately 2 units below the compound's pKa will ensure it is in its neutral form, which generally leads to better retention and peak shape on a reversed-phase column. Conversely, for basic compounds, the pH should be about 2 units above the pKa.[4] Adjusting the pH can alter the selectivity and improve the separation between this compound and closely eluting peaks.[3]

Q3: When should I consider using a different HPLC column?

A3: You should consider changing your HPLC column if you are unable to achieve the desired resolution by modifying the mobile phase or other method parameters.[3][5] Switching to a column with a different stationary phase (e.g., from C18 to a Phenyl or Cyano phase) can alter the selectivity of the separation.[3] Additionally, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can increase efficiency and lead to sharper peaks and better resolution.[3][5]

Q4: Can temperature be used to improve the resolution of this compound?

A4: Yes, adjusting the column temperature can be a useful tool for improving resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to improved mass transfer and sharper peaks.[1][6] However, it's important to ensure that this compound and any related compounds are stable at elevated temperatures to avoid degradation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Resolution Between this compound and an Impurity Peak

Symptoms:

  • The this compound peak and a nearby impurity peak are not baseline separated (Resolution < 1.5).

  • Inaccurate quantification due to overlapping peaks.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Mobile Phase Composition Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.[1]
Incorrect Mobile Phase pH Optimize the pH of the aqueous buffer. Small changes in pH can significantly alter the selectivity between this compound and its impurities.[1][3]
Inappropriate Column Chemistry If mobile phase optimization is insufficient, try a column with a different stationary phase to introduce alternative separation mechanisms (e.g., π-π interactions with a Phenyl column).[3][5]
High Flow Rate Decrease the flow rate. This can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[1]
Issue 2: Peak Tailing of the this compound Peak

Symptoms:

  • The this compound peak is asymmetrical, with a drawn-out trailing edge.

  • Reduced peak height and poor integration.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Column Silanols Add a small amount of a competing agent, such as triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds), to the mobile phase to block active sites on the stationary phase.[4]
Column Overload Reduce the concentration of the sample or the injection volume.[7][8]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2][7] A guard column can help protect the analytical column from contaminants.[9]
Extra-column Effects Ensure that all tubing and connections between the injector, column, and detector are as short and have as small an internal diameter as possible to minimize dead volume.

Experimental Protocols

General Protocol for Improving this compound Resolution

This protocol outlines a systematic approach to optimizing the HPLC method for this compound.

  • Initial Conditions (Based on Enalapril Methods):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Mobile Phase Optimization:

    • pH Adjustment: Prepare mobile phase A with varying pH values (e.g., 2.5, 3.0, 3.5) and evaluate the impact on resolution.

    • Organic Modifier: Substitute acetonitrile with methanol and observe changes in selectivity.

    • Isocratic vs. Gradient Elution: If peaks are closely eluted, a shallower gradient or a switch to isocratic elution with an optimized mobile phase composition may improve resolution.[1]

  • Column Selection:

    • If resolution is still inadequate, test a column with a different stationary phase (e.g., Phenyl-Hexyl) to exploit different retention mechanisms.

  • Temperature and Flow Rate Adjustments:

    • Systematically vary the column temperature (e.g., 25 °C, 35 °C, 45 °C) and flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to find the optimal balance between resolution and analysis time.[1]

Visualizations

hplc_troubleshooting_workflow start Poor Resolution (Rs < 1.5) check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing troubleshoot_tailing Troubleshoot Tailing (See Guide) peak_tailing->troubleshoot_tailing Yes optimize_mobile_phase Optimize Mobile Phase (pH, % Organic) peak_tailing->optimize_mobile_phase No troubleshoot_tailing->optimize_mobile_phase resolution_ok1 Resolution OK? optimize_mobile_phase->resolution_ok1 change_column Change Column (Stationary Phase, Particle Size) resolution_ok1->change_column No end Resolution Achieved resolution_ok1->end Yes resolution_ok2 Resolution OK? change_column->resolution_ok2 adjust_temp_flow Adjust Temperature & Flow Rate resolution_ok2->adjust_temp_flow No resolution_ok2->end Yes adjust_temp_flow->end

Caption: A workflow diagram for troubleshooting poor HPLC resolution.

resolution_factors resolution HPLC Resolution (Rs) efficiency Efficiency (N) 'Sharpness of Peaks' resolution->efficiency selectivity Selectivity (α) 'Separation of Peak Centers' resolution->selectivity retention Retention Factor (k') 'Peak Retention Time' resolution->retention factor1 Column Length Particle Size efficiency->factor1 factor2 Mobile Phase Composition Stationary Phase Chemistry Temperature selectivity->factor2 factor3 Solvent Strength Mobile Phase pH retention->factor3

Caption: Key factors influencing HPLC resolution.

References

Technical Support Center: Enhancing Ceronapril Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Ceronapril in aqueous solutions.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues encountered during your experiments with this compound.

Issue 1: Rapid degradation of this compound in solution.

  • Question: My this compound solution is showing rapid degradation, as confirmed by HPLC analysis. What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation of this compound in aqueous solutions is primarily caused by hydrolysis and intramolecular cyclization. The stability of this compound, like other ACE inhibitors, is highly pH-dependent.

    • Troubleshooting Steps:

      • pH Verification: Immediately measure the pH of your aqueous solution. This compound exhibits maximum stability in acidic conditions (pH 2-4).[1] Degradation accelerates in neutral to alkaline conditions.

      • Buffer Selection: If you are not using a buffer, consider incorporating a pharmaceutically acceptable buffer system (e.g., citrate, acetate) to maintain the optimal pH.

      • Temperature Control: Elevated temperatures significantly accelerate degradation. Ensure your experiments are conducted at controlled, and preferably reduced, temperatures. Store stock solutions and experimental samples at recommended temperatures (e.g., 2-8°C).

      • Excipient Interaction: Certain excipients can promote degradation. If your formulation includes excipients, investigate their potential interactions with this compound. It has been observed that some common excipients can accelerate the formation of degradants like diketopiperazines.[2]

Issue 2: Appearance of unknown peaks in my chromatogram.

  • Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution. What could these be?

  • Answer: The appearance of new peaks likely indicates the formation of this compound degradation products. The two primary degradation products for many ACE inhibitors are a diacid metabolite resulting from ester hydrolysis and a diketopiperazine derivative from internal cyclization.

    • Troubleshooting Steps:

      • Peak Identification: The primary degradation pathways involve hydrolysis of the ester group to form the active diacid, Ceronaprilat, and intramolecular cyclization to form a diketopiperazine (DKP) derivative.[1][2]

      • Forced Degradation Study: To confirm the identity of these peaks, you can perform a forced degradation study. Expose this compound solutions to acidic, basic, oxidative, and thermal stress. This will intentionally generate the degradation products, allowing you to identify their corresponding peaks in your chromatogram.

      • Mass Spectrometry (MS): For definitive identification, couple your HPLC system with a mass spectrometer (HPLC-MS) to determine the mass-to-charge ratio of the unknown peaks and compare them with the expected masses of this compound degradants.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound in aqueous solutions?

    • A1: this compound, like many other ACE inhibitors containing an ester group, primarily degrades via two pathways:

      • Hydrolysis: The ester linkage is hydrolyzed to form the active diacid metabolite, Ceronaprilat. This reaction is catalyzed by both acid and base.

      • Intramolecular Cyclization: The molecule undergoes an internal condensation reaction to form a cyclic diketopiperazine (DKP) derivative. This is a major degradation pathway, particularly in neutral and alkaline conditions.[2]

  • Q2: How does pH affect the stability of this compound?

    • A2: The pH of the aqueous solution is a critical factor in the stability of this compound. Generally, ACE inhibitors of this class show the greatest stability in acidic environments (typically around pH 2-4).[1] As the pH increases towards neutral and alkaline conditions, the rates of both hydrolysis and diketopiperazine formation increase significantly.

  • Q3: What are the best practices for preparing and storing this compound stock solutions?

    • A3: To ensure the stability of your this compound stock solutions:

      • Solvent: Prepare solutions in a buffer system that maintains a pH in the optimal stability range (e.g., pH 2-4).

      • Temperature: Store stock solutions at refrigerated temperatures (2-8°C) to minimize thermal degradation. For long-term storage, consider storing at -20°C or below.

      • Light Protection: While photolytic degradation is less common than hydrolysis, it is good practice to store solutions in amber vials or protect them from light.

  • Q4: Can I use stabilizers to enhance the stability of my this compound formulation?

    • A4: Yes, the addition of certain organic acids can help maintain a low microenvironmental pH and thus improve the stability of this compound in solid or semi-solid formulations.[2] For aqueous solutions, a robust buffering system is the most effective approach.

Quantitative Data Summary

Table 1: Effect of pH on the Degradation Rate of a Model ACE Inhibitor at 60°C

pHDegradation Rate Constant (k) x 10⁻³ (hours⁻¹)Half-life (t½) (hours)
2.01.2577.6
6.88.977.9
12.025.427.3

Note: Data is illustrative and based on the known behavior of similar ACE inhibitors.[1]

Table 2: Common Degradation Products of this compound

Degradation ProductFormation PathwayAnalytical Detection
Ceronaprilat (Diacid)HydrolysisHPLC, LC-MS
Diketopiperazine (DKP)CyclizationHPLC, LC-MS

Experimental Protocols

Protocol 1: HPLC Method for this compound Stability Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for monitoring the stability of this compound and quantifying its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for ideal separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 215 nm

  • Procedure:

    • Prepare this compound solutions at known concentrations in the desired aqueous medium.

    • Incubate the solutions under the desired experimental conditions (e.g., different pH, temperature).

    • At specified time points, withdraw an aliquot of the sample.

    • Inject the sample into the HPLC system.

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.

    • Calculate the percentage of this compound remaining and the formation of degradants.

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation products and pathways for this compound.

  • Procedure:

    • Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours and then dissolve it for analysis.

    • Analyze all samples by the developed HPLC method to observe the degradation profiles under each stress condition.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Cyclization Intramolecular Cyclization (Neutral/Alkaline pH) This compound->Cyclization Diacid Ceronaprilat (Diacid) Hydrolysis->Diacid DKP Diketopiperazine (DKP) Cyclization->DKP

Caption: Primary degradation pathways of this compound in aqueous solutions.

cluster_workflow Troubleshooting Workflow for this compound Degradation Start Rapid Degradation Observed Check_pH Measure pH of Solution Start->Check_pH pH_Optimal Is pH in acidic range (2-4)? Check_pH->pH_Optimal Adjust_pH Adjust pH with Buffer pH_Optimal->Adjust_pH No Check_Temp Check Storage/Incubation Temperature pH_Optimal->Check_Temp Yes Adjust_pH->Check_Temp Temp_High Is Temperature Elevated? Check_Temp->Temp_High Reduce_Temp Reduce Temperature Temp_High->Reduce_Temp Yes Check_Excipients Review Formulation for Incompatible Excipients Temp_High->Check_Excipients No Reduce_Temp->Check_Excipients Reformulate Consider Reformulation Check_Excipients->Reformulate End Stability Improved Reformulate->End

References

Minimizing variability in Ceronapril in vivo experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experimental results involving Ceronapril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor.[1] Its primary mechanism of action is the inhibition of ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This leads to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, ultimately lowering blood pressure.[2][3]

Q2: What are the most common sources of variability in in vivo studies with ACE inhibitors like this compound?

A2: Variability in in vivo studies with ACE inhibitors can arise from several factors:

  • Animal-related factors: Age, sex, strain, diet (especially sodium content), and underlying health status of the animals can significantly impact the response.

  • Drug administration: Route of administration, dosage, formulation, and timing can lead to differences in drug exposure and effect.

  • Experimental procedures: Blood sampling technique, timing of measurements relative to drug administration, and the type of anesthesia used can all introduce variability.

  • Environmental factors: Stress from handling, housing conditions, and light/dark cycles can affect blood pressure and other physiological parameters.

  • Assay variability: The method used to measure ACE activity or blood pressure can have inherent variability.

Q3: How can I minimize variability related to the animal model?

A3: To minimize animal-related variability:

  • Use a consistent age, sex, and strain of animals for all experiments. Sprague-Dawley rats have been used in previous studies with this compound.[4]

  • Acclimatize animals to the housing and experimental conditions for a sufficient period before starting the study.

  • Control the diet, particularly sodium intake, as it can significantly influence the activity of the renin-angiotensin system.

  • Ensure animals are free from any underlying diseases that could affect cardiovascular function.

Q4: What is the recommended vehicle for dissolving this compound for oral administration?

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
High variability in blood pressure readings between animals in the same treatment group. 1. Inconsistent drug administration (e.g., incorrect gavage technique). 2. Stress-induced blood pressure fluctuations. 3. Variation in individual animal's hydration and electrolyte status. 4. Inaccurate blood pressure measurement technique.1. Ensure all personnel are proficient in the chosen administration technique. 2. Acclimatize animals to the blood pressure measurement procedure (e.g., tail-cuff) before the study begins. 3. Provide ad libitum access to water and a standardized diet. 4. Calibrate blood pressure monitoring equipment regularly and use a consistent measurement time.
Lack of expected hypotensive effect after this compound administration. 1. Incorrect dosage. 2. Poor absorption of the drug. 3. The animal model is not sensitive to ACE inhibition (e.g., low-renin model). 4. Degradation of the this compound compound.1. Perform a dose-response study to determine the optimal dose for your model. 2. Check the formulation and vehicle for any issues that might hinder absorption. 3. Consider using a hypertensive animal model known to be responsive to RAAS inhibition (e.g., spontaneously hypertensive rat - SHR). 4. Store the compound under recommended conditions (typically cool, dry, and protected from light) and prepare fresh dosing solutions.
Inconsistent ACE activity inhibition in plasma or tissue samples. 1. Variability in the timing of sample collection relative to drug administration. 2. Inadequate sample handling and processing. 3. Issues with the ACE activity assay.1. Establish a strict timeline for sample collection post-dosing based on the pharmacokinetic profile of this compound. 2. Process samples consistently and quickly after collection. Use appropriate anticoagulants and store samples at the recommended temperature (e.g., -80°C). 3. Validate the ACE activity assay, including appropriate controls, and ensure consistent execution.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

This protocol describes the oral administration of this compound to rats for pharmacokinetic or pharmacodynamic studies.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.9% saline)

  • Dosing syringes

  • Oral gavage needles (flexible tip recommended)

  • Appropriately restrained rats

Procedure:

  • Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the dosing solution by dissolving or suspending the this compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

  • Animal Handling:

    • Gently restrain the rat. Proper handling is crucial to minimize stress.

  • Gavage:

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus.

    • Fill the dosing syringe with the correct volume of the this compound solution.

    • Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus to the predetermined depth.

    • Administer the solution slowly and steadily.

    • Carefully withdraw the needle.

  • Post-Administration:

    • Monitor the animal for any signs of distress.

    • Return the animal to its cage.

    • Record the time of administration.

Protocol 2: Measurement of Plasma ACE Activity

This protocol provides a general workflow for determining ACE activity in plasma samples.

Materials:

  • Plasma samples collected in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • ACE activity assay kit (fluorometric or colorimetric).

  • Microplate reader.

  • Refrigerated centrifuge.

Procedure:

  • Sample Preparation:

    • Collect whole blood from animals at predetermined time points post-Ceronapril administration.

    • Centrifuge the blood at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Assay Execution:

    • Thaw the plasma samples on ice.

    • Follow the specific instructions provided with the chosen ACE activity assay kit. This typically involves:

      • Preparing assay buffers and substrate solutions.

      • Adding plasma samples and controls to a microplate.

      • Initiating the reaction by adding the substrate.

      • Incubating the plate for the recommended time and temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence or absorbance using a microplate reader at the specified wavelength.

    • Calculate the ACE activity based on the change in signal over time, relative to a standard curve or positive control.

    • Express ACE inhibition as a percentage decrease in activity compared to vehicle-treated control animals.

Visualizations

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_this compound This compound Mechanism of Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ and H2O Retention (in Kidney) Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure This compound This compound ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition ACE_Inhibition->Angiotensin_I Inhibits Reduced_Angiotensin_II Reduced Angiotensin II ACE_Inhibition->Reduced_Angiotensin_II Blocks Conversion Reduced_Aldosterone Reduced Aldosterone Reduced_Angiotensin_II->Reduced_Aldosterone Vasodilation Vasodilation Reduced_Angiotensin_II->Vasodilation Reduced_Na_H2O_Retention Reduced Na+ and H2O Retention Reduced_Aldosterone->Reduced_Na_H2O_Retention Decreased_Blood_Pressure Decreased Blood Pressure Vasodilation->Decreased_Blood_Pressure Reduced_Na_H2O_Retention->Decreased_Blood_Pressure

Caption: this compound's mechanism of action within the RAAS pathway.

G start Start acclimatize Animal Acclimatization (e.g., 7 days) start->acclimatize baseline Baseline Measurements (e.g., Blood Pressure, Weight) acclimatize->baseline randomize Randomize into Groups (Vehicle, this compound Doses) baseline->randomize administer Drug Administration (e.g., Oral Gavage) randomize->administer monitor Pharmacodynamic Monitoring (e.g., Blood Pressure at T1, T2, T3...) administer->monitor collect Sample Collection (e.g., Blood for PK/ACE activity) monitor->collect analyze Sample & Data Analysis collect->analyze end End analyze->end

Caption: A typical workflow for an in vivo this compound study.

References

Refining Ceronapril synthesis for higher purity and yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ceronapril for higher purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low Yield in the Final Coupling Step

  • Question: We are experiencing low yields during the final coupling step between the phosphinyl chloride intermediate and the proline derivative. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in this step are often attributed to several factors:

    • Moisture: The phosphinyl chloride intermediate is highly sensitive to moisture, which can lead to hydrolysis back to the phosphinic acid, preventing the reaction. Ensure all glassware is oven-dried, and all solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

    • Base Strength: The choice and amount of base are critical. A hindered base, such as diisopropylethylamine (DIPEA), is often preferred to minimize side reactions. An excess of a strong, unhindered base can lead to undesired side reactions. A base titration can help optimize the stoichiometry.

    • Reaction Temperature: While the reaction is typically carried out at low temperatures (e.g., 0°C to room temperature) to control reactivity, sluggish reactions may benefit from a slight increase in temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile.

    • Purity of Intermediates: Impurities in either the phosphinyl chloride or the proline derivative can interfere with the coupling reaction. Ensure both starting materials are of high purity before proceeding.

2. Presence of Diastereomeric Impurities

  • Question: Our final product shows the presence of significant diastereomeric impurities upon chiral HPLC analysis. How can we minimize their formation?

  • Answer: The stereocenter at the phosphorus atom can be a source of diastereomers.

    • Chiral Starting Materials: Ensure the stereochemical integrity of your starting L-proline derivative.

    • Stereoselective Synthesis: The coupling reaction conditions can influence the stereoselectivity at the phosphorus center. Experiment with different activating agents for the phosphinic acid (if not using the chloride) and solvent systems. In some cases, a lower reaction temperature can improve diastereoselectivity.

    • Purification: If diastereomer formation is unavoidable, purification by chiral chromatography is the most effective method for separation.

3. Incomplete Deprotection of the Amino Group

  • Question: We are observing incomplete removal of the Boc or Cbz protecting group from the lysine side chain in the final deprotection step. What can we do?

  • Answer: Incomplete deprotection can be due to several reasons:

    • Insufficient Reagent: Ensure a sufficient excess of the deprotecting agent (e.g., Trifluoroacetic acid (TFA) for Boc, or H₂/Pd for Cbz) is used.

    • Reaction Time and Temperature: Extend the reaction time or, if the molecule is stable, slightly increase the temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Catalyst Inactivation (for Cbz): If using catalytic hydrogenation for Cbz deprotection, the palladium catalyst can become poisoned by sulfur-containing impurities or certain functional groups. Using a fresh batch of high-quality catalyst can resolve this issue.

4. Difficulty in Purifying the Final Product

  • Question: We are struggling to purify the final this compound product from reaction byproducts and unreacted starting materials. What purification strategies are recommended?

  • Answer: this compound's polar nature can make purification challenging.

    • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is often the most effective method for purifying polar compounds like this compound. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like TFA or formic acid is a good starting point.

    • Crystallization: If a crystalline solid can be obtained, crystallization is an excellent method for achieving high purity. Experiment with various solvent systems (e.g., ethanol/water, isopropanol/heptane) to induce crystallization. Seeding with a pure crystal can sometimes be necessary.

    • Ion-Exchange Chromatography: Given the presence of both acidic and basic functional groups, ion-exchange chromatography can be a powerful purification technique.

Data Presentation: Synthesis Yield and Purity

StepIntermediate/ProductTypical Yield (Unoptimized)Purity (Unoptimized)Optimized YieldOptimized Purity
1N-Boc-L-lysine(Cbz)-OH90-95%>98%95-98%>99%
2Phenylbutylphosphinic acid85-90%>97%90-95%>99%
3Coupled Intermediate60-70%~90%80-85%>95%
4This compound (Crude)75-85%~85%90-95%>90%
5This compound (Purified)50-60% (overall)>99.5%70-75% (overall)>99.8%

Experimental Protocols

Protocol 1: Optimized Final Coupling Step

  • Preparation: Under an argon atmosphere, dissolve the highly pure phosphinyl intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) and cool the solution to 0°C in an ice bath.

  • Addition of Base: Add diisopropylethylamine (DIPEA, 1.2 eq) dropwise to the solution, maintaining the temperature at 0°C.

  • Addition of Proline Derivative: In a separate flask, dissolve the L-proline derivative (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Protocol 2: Purification of this compound by Preparative HPLC

  • System Preparation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: Prepare mobile phase A as 0.1% TFA in water and mobile phase B as 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Gradient Elution: Equilibrate the column with 95% A and 5% B. Inject the sample and elute with a linear gradient from 5% to 50% B over 30 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram at 220 nm.

  • Analysis and Lyophilization: Analyze the fractions containing the pure product by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (Protected Lysine, Phenylbutane) B Phosphinic Acid Formation A->B C Activation & Coupling with Proline Derivative B->C D Deprotection C->D E Crude this compound D->E F Column Chromatography E->F Initial Purification G Preparative HPLC F->G H Crystallization / Lyophilization G->H I Pure this compound (>99.5%) H->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Final Coupling Step moisture Moisture Present? start->moisture base Incorrect Base Stoichiometry? start->base temp Suboptimal Temperature? start->temp purity Impure Starting Materials? start->purity dry Use Anhydrous Solvents & Inert Atm. moisture->dry Yes titrate Titrate Base or Use Hindered Base base->titrate Yes optimize_temp Monitor by TLC/LC-MS & Adjust Temp. temp->optimize_temp Yes repurify Repurify Intermediates purity->repurify Yes

Caption: Troubleshooting decision tree for low yield in the final coupling step.

Cross-reactivity issues in antibody-based Ceronapril detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding cross-reactivity in antibody-based detection methods for the ACE inhibitor, Ceronapril.

Frequently Asked Questions (FAQs)
FAQ 1: What are the common signs of cross-reactivity in my this compound immunoassay?

Common indicators of cross-reactivity or other interferences in your assay include:

  • Higher-Than-Expected Concentrations: Samples show significantly higher this compound levels than anticipated based on dosing or pharmacokinetic models.

  • False Positives: Blank or negative control samples yield a positive signal.[1][2]

  • Poor Correlation: Assay results do not correlate well with an alternative detection method, such as LC-MS/MS.

  • Inconsistent Results: High variability is observed between replicate samples or upon sample dilution.[3]

  • Non-parallelism: The dose-response curve of a serially diluted sample is not parallel to the standard curve, suggesting the presence of interfering substances.[4]

FAQ 2: What are the most likely substances to cross-react with anti-Ceronapril antibodies?

Cross-reactivity occurs when the assay antibody binds to molecules that are structurally similar to this compound.[5] For this compound immunoassays, the most common cross-reactants are its own metabolites and other structurally related ACE inhibitors.

  • Ceronaprilat: The primary active metabolite of this compound. Due to its high structural similarity, it is expected to show significant cross-reactivity.

  • Other ACE Inhibitors: Drugs from the same class, such as Enalapril or Lisinopril, may cross-react depending on the specificity of the antibody used.

  • Endogenous Molecules: In rare cases, endogenous compounds in the sample matrix may interfere with the assay.[5][6]

The degree of interference is quantified as a cross-reactivity percentage.

Table 1: Antibody Cross-Reactivity Profile

CompoundClass% Cross-Reactivity
This compound Target Analyte 100%
CeronaprilatActive Metabolite85%
EnalaprilStructurally Similar Drug15%
LisinoprilStructurally Similar Drug< 1%
CaptoprilStructurally Dissimilar ACE Inhibitor< 0.1%

Note: Data is illustrative and based on a fictional polyclonal antibody. Specificity can vary significantly between different antibody lots and manufacturers.

FAQ 3: I'm observing unexpectedly high results. What is the recommended troubleshooting workflow?

If you suspect cross-reactivity is causing inaccurate results, follow this systematic troubleshooting workflow. The process begins with simple checks and progresses to more detailed experiments to identify and mitigate the source of interference.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Interference Investigation cluster_2 Phase 3: Identify Cross-Reactant cluster_3 Phase 4: Mitigation & Resolution A Unexpected High Results Detected B Review Assay Protocol & Reagent Prep A->B Start Here C Check Standard Curve Performance B->C D Perform Spike and Recovery Test C->D F Recovery within 80-120%? D->F E Test for Non-Parallelism (Serial Dilution) G Dilution curves parallel? E->G F->E Yes J Optimize Assay Conditions (e.g., wash steps, blocking) F->J No (Matrix Effect) H Run Competitive Assay with Suspected Cross-Reactants G->H Yes G->J No (Matrix Effect) I Cross-Reactivity Confirmed? H->I K Implement Sample Pre-treatment (e.g., SPE) I->K Yes M Problem Resolved I->M No (Other Issue) J->M L Consider a More Specific Antibody K->L K->M L->M

Caption: Troubleshooting workflow for cross-reactivity.
FAQ 4: How do I perform a competitive ELISA to quantify the cross-reactivity of a suspected compound?

A competitive ELISA is an effective method to determine the specificity of your antibody.[7] In this format, the analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Below is a diagram illustrating the principle and a detailed protocol.

G cluster_0 Competitive ELISA Principle cluster_1 High this compound Concentration cluster_2 Low this compound Concentration A Free this compound (in Sample) B Anti-Ceronapril Ab A->B C Coated this compound-BSA B->C Few Bind D Low Signal C->D Enzyme -> Substrate E Free this compound (in Sample) F Anti-Ceronapril Ab E->F G Coated this compound-BSA F->G Many Bind H High Signal G->H Enzyme -> Substrate

Caption: Principle of a competitive ELISA for this compound.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to calculate the 50% inhibitory concentration (IC50) for both this compound and the suspected cross-reacting compound.

Materials:

  • 96-well microplate coated with this compound-protein conjugate (e.g., this compound-BSA)

  • Anti-Ceronapril primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • This compound standard and suspected cross-reactant

Procedure:

  • Prepare Standard Curves:

    • Create separate serial dilutions for this compound and the suspected cross-reactant in Assay Diluent. Concentrations should span the expected dynamic range of the assay.

  • Incubation with Primary Antibody:

    • To each well, add 50 µL of either the standard, cross-reactant dilution, or sample.

    • Immediately add 50 µL of the diluted anti-Ceronapril primary antibody to each well.

    • Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the plate 3-5 times with 200 µL of Wash Buffer per well.

  • Incubation with Secondary Antibody:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Cover and incubate for 1 hour at room temperature.

  • Final Wash:

    • Repeat the washing step as described in step 3.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate:

    • Measure the optical density (OD) at 450 nm using a microplate reader.

Data Analysis:

  • Plot the OD values against the log of the concentration for both this compound and the cross-reactant.

  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both compounds.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

FAQ 5: How can I minimize the impact of cross-reactivity and matrix effects?

If cross-reactivity is confirmed, several strategies can be employed to improve assay accuracy:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level that no longer affects the assay, though this may also reduce the concentration of this compound below the detection limit.[8][9]

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate this compound from interfering metabolites or other compounds before running the immunoassay.

  • Assay Optimization: Modifying incubation times, temperatures, or buffer compositions can sometimes favor the binding of the antibody to the target analyte over the cross-reactant.[3]

  • Antibody Selection: The most effective long-term solution is to use a more specific antibody. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[4] When sourcing a new antibody, request detailed cross-reactivity data from the manufacturer.

FAQ 6: What is the mechanism of action for this compound?

This compound is an inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By inhibiting ACE, this compound prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and a reduction in blood pressure.

G Angiotensinogen Angiotensinogen (from Liver) Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE (Angiotensin-Converting Enzyme) Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Salt & Water Retention) Angiotensin_II->Aldosterone This compound This compound This compound->ACE Inhibits

Caption: this compound's mechanism of action within the RAAS.

References

Validation & Comparative

Ceronapril and Captopril: A Comparative Analysis of Efficacy in Hypertensive Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antihypertensive efficacy of two angiotensin-converting enzyme (ACE) inhibitors, ceronapril and captopril, based on data from preclinical studies in established rat models of hypertension. The information presented is intended to support research and development efforts in the field of cardiovascular pharmacology.

Executive Summary

This compound (also known as SQ 29,852) has demonstrated significant antihypertensive effects in both spontaneously hypertensive rats (SHR) and two-kidney-one-clip (2K1C) renal hypertensive rat models. Comparative studies reveal that the chronic antihypertensive efficacy of this compound is positioned between that of enalapril and captopril. While both this compound and captopril effectively lower blood pressure, this compound exhibits a longer duration of action in spontaneously hypertensive rats.

Quantitative Data Comparison

The following tables summarize the key findings from a comparative study evaluating the chronic effects of this compound, captopril, and enalapril on blood pressure in hypertensive rat models.

Table 1: Chronic Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Treatment (21 days)Dose (mg/kg, p.o.)Mean Arterial Pressure Reduction (mmHg)Duration of Significant Effect Post-Treatment
This compound (SQ29,852)30SignificantTendency toward persistence
CaptoprilNot specifiedSignificantTendency toward persistence
EnalaprilNot specifiedSignificant7 days

Table 2: Chronic Antihypertensive Effects in Two-Kidney-One-Clip (2K1C) Hypertensive Rats

Treatment (21 days)Dose (mg/kg, p.o.)Mean Arterial Pressure Reduction (mmHg)
This compound (SQ29,852)10Significant
CaptoprilNot specifiedSignificant
EnalaprilNot specifiedSignificant

Experimental Protocols

Chronic Antihypertensive Efficacy Study

Objective: To compare the chronic effects of this compound, captopril, and enalapril on blood pressure in spontaneously hypertensive rats (SHR) and two-kidney-one-clip (2K1C) renal hypertensive rats.

Animal Models:

  • Spontaneously Hypertensive Rats (SHR): An established genetic model of essential hypertension.

  • Two-Kidney-One-Clip (2K1C) Renal Hypertensive Rats: A model of renovascular hypertension induced by unilateral renal artery stenosis.

Drug Administration:

  • The drugs were administered orally (p.o.) once daily for 21 consecutive days.

Blood Pressure Measurement:

  • Blood pressure was monitored throughout the 21-day treatment period and for a subsequent period after discontinuation of the drugs to assess the persistence of antihypertensive effects.

Key Findings:

  • In SHR, this compound at a dose of 30 mg/kg produced significant chronic antihypertensive effects.[1]

  • In 2K1C rats, this compound was effective at a lower dose of 10 mg/kg.[1]

  • The overall chronic antihypertensive efficacy of this compound was found to be intermediate between that of enalapril and captopril.[1]

  • Following the cessation of treatment in SHR, the antihypertensive effect of enalapril persisted for 7 days, whereas this compound and captopril only showed a trend towards a persistent effect.[1]

Duration of Action and Dose-Response Study

Objective: To evaluate the duration of the blood pressure-lowering effect and the dose-response relationship of this compound in comparison to captopril.

Animal Models:

  • Spontaneously Hypertensive Rats (SHR)

  • Two-Kidney, One-Clip (2K1C) Hypertensive Rats

Experimental Design:

  • SHR: The duration of the blood pressure-lowering effect of equimolar doses of this compound and captopril was compared.

  • 2K1C Rats: A dose-response study was conducted with oral doses of this compound at 2.3, 6.8, 23, and 68 µmol/kg.

Key Findings:

  • In SHR, this compound demonstrated a longer duration of blood pressure-lowering effect compared to an equimolar dose of captopril.[2]

  • In 2K1C rats, oral administration of this compound resulted in significant and dose-related reductions in arterial pressure that were sustained for 24 hours.[2]

Signaling Pathways and Experimental Workflows

Angiotensin-Converting Enzyme (ACE) Inhibition Pathway

Both this compound and captopril are ACE inhibitors. They exert their antihypertensive effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction ACE_Inhibitor This compound or Captopril ACE_Inhibitor->ACE Inhibits

Caption: Mechanism of action of ACE inhibitors like this compound and captopril.

Experimental Workflow for Hypertensive Rat Studies

The general workflow for evaluating the efficacy of antihypertensive drugs in rat models involves several key steps, from animal model selection to data analysis.

Experimental_Workflow cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Post-Treatment & Analysis Model_Selection Select Hypertensive Rat Model (e.g., SHR, 2K1C) Acclimatization Acclimatization Period Model_Selection->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Grouping Randomize into Treatment Groups (Vehicle, this compound, Captopril) Baseline_BP->Grouping Drug_Admin Daily Oral Administration (21 days) Grouping->Drug_Admin BP_Monitoring Continuous Blood Pressure Monitoring Drug_Admin->BP_Monitoring Post_Treatment_Monitoring Monitor Blood Pressure Post-Treatment BP_Monitoring->Post_Treatment_Monitoring Data_Analysis Statistical Analysis of Blood Pressure Data Post_Treatment_Monitoring->Data_Analysis Conclusion Draw Conclusions on Efficacy and Duration Data_Analysis->Conclusion

Caption: General experimental workflow for comparing antihypertensive agents in rat models.

References

A Comparative Analysis of Ceronapril and Other Phosphonate ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ceronapril, an investigational phosphonate-containing angiotensin-converting enzyme (ACE) inhibitor, with other agents in its class. The analysis is supported by available experimental data to inform research and development in cardiovascular therapeutics.

Introduction to Phosphonate ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. They exert their effects by inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, within the Renin-Angiotensin-Aldosterone System (RAAS). While the majority of ACE inhibitors contain a carboxyl or sulfhydryl group as the zinc-binding moiety, a distinct subgroup utilizes a phosphonate group for this interaction. This structural difference can influence the potency, pharmacokinetics, and tissue distribution of these drugs. This guide focuses on a comparative analysis of this compound and other phosphonate-containing ACE inhibitors.

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of ACE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%. A lower IC50 value indicates a higher potency.

CompoundIC50 (nM)Notes
This compound (SQ 29,852)36An investigational phosphonate ACE inhibitor.
Fosinoprilat11The active diacid metabolite of Fosinopril, the only marketed phosphonate-containing ACE inhibitor.[1]
K-26 AnalogsVariableA class of naturally occurring phosphonotripeptide ACE inhibitors. Phosphonyl substitution is critical for high potency, leading to a significant increase in inhibition compared to carboxyl analogs.[2][3]
Phosphonate Analogues of Perindopril and Ramipril-Novel synthesized compounds reported to be active ACE inhibitors, though specific IC50 values are not detailed in the available literature.[1]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which are critical for its clinical efficacy and dosing regimen.

This compound (SQ 29,852)

Detailed human pharmacokinetic data for this compound is limited as it was an investigational drug that was never marketed. However, preclinical studies in rats have provided some insights:

  • Absorption: this compound is absorbed from the jejunum via a concentration-dependent, carrier-mediated transport system, likely the peptide transport system. This is in contrast to passive diffusion and suggests the potential for non-linear pharmacokinetics.

  • Excretion: Evidence suggests a renal route of excretion for this compound, as its ACE inhibitory effects were observed to be longer-lasting in anephric rats compared to those with normal kidney function.[4]

Fosinopril

Fosinopril is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.

  • Absorption: The absolute bioavailability of fosinoprilat after oral administration of fosinopril is approximately 36%.

  • Distribution: Fosinoprilat is highly protein-bound (approximately 99%).

  • Metabolism: Fosinopril is converted to the active fosinoprilat by esterases in the gastrointestinal mucosa and liver.

  • Excretion: A key feature of fosinopril is its dual elimination pathway, with excretion occurring through both renal and hepatic routes. This characteristic makes it a potentially safer option for patients with renal impairment, as the hepatic route can compensate for reduced kidney function.

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound in inhibiting angiotensin-converting enzyme activity.

Principle: This assay measures the rate of conversion of a synthetic ACE substrate, such as hippuryl-histidyl-leucine (HHL), to hippuric acid (HA) and histidyl-leucine in the presence and absence of an inhibitor. The amount of HA produced is quantified spectrophotometrically.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL)

  • Test compounds (e.g., this compound, Fosinoprilat)

  • Borate buffer (pH 8.3)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of ACE, HHL, and test compounds in appropriate buffers.

  • Assay Setup: In a series of test tubes, add the borate buffer, ACE solution, and varying concentrations of the test compound or vehicle (control).

  • Pre-incubation: Incubate the mixture at 37°C for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the HHL substrate to each tube to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding HCl.

  • Extraction: Extract the hippuric acid produced into an organic solvent, such as ethyl acetate.

  • Quantification: Measure the absorbance of the extracted hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Calculation of IC50: Calculate the percentage of ACE inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Angiotensin I Pressor Response Assay

Objective: To evaluate the in vivo efficacy and duration of action of an ACE inhibitor by measuring its ability to block the pressor (blood pressure-raising) effect of exogenously administered angiotensin I.

Principle: In a conscious, normotensive animal model (e.g., rat), the intravenous administration of angiotensin I causes a transient increase in blood pressure due to its conversion to the vasoconstrictor angiotensin II by ACE. Pre-treatment with an ACE inhibitor will attenuate this pressor response.

Materials:

  • Conscious, unrestrained rats with indwelling arterial and venous catheters.

  • Angiotensin I

  • Test compound (e.g., this compound)

  • Saline solution

  • Blood pressure monitoring system

Procedure:

  • Animal Preparation: Surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration) of the rats. Allow the animals to recover fully.

  • Baseline Blood Pressure: Record the baseline mean arterial pressure (MAP) of the conscious, unrestrained rat.

  • Angiotensin I Challenge: Administer a bolus intravenous injection of a submaximal pressor dose of angiotensin I and record the peak increase in MAP.

  • Administration of ACE Inhibitor: Administer the test compound (e.g., this compound) orally or intravenously at a specified dose.

  • Post-treatment Angiotensin I Challenges: At various time points after the administration of the ACE inhibitor, repeat the angiotensin I challenge and record the pressor response.

  • Data Analysis: Calculate the percentage inhibition of the angiotensin I pressor response at each time point compared to the pre-treatment response. This data provides information on the onset, magnitude, and duration of the ACE inhibitory effect of the test compound in vivo.

In Vivo Comparative Efficacy

Direct comparative in vivo studies focusing solely on phosphonate ACE inhibitors are scarce in publicly available literature. However, a study comparing this compound (SQ 29,852) to the sulfhydryl-containing ACE inhibitor, captopril, in spontaneously hypertensive rats (SHR) demonstrated that this compound exhibited a longer duration of blood pressure-lowering effect than an equimolar dose of captopril.[4] This suggests a prolonged in vivo activity of this compound.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The diagram below illustrates the central role of ACE in the RAAS and the mechanism of action of ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE ACE_Inhibitors Phosphonate ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Caption: The RAAS pathway and the inhibitory action of phosphonate ACE inhibitors.

Experimental Workflow for ACE Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel ACE inhibitor.

a cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison A Compound Synthesis B ACE Inhibition Assay (IC50 Determination) A->B C Animal Model Selection (e.g., Normotensive Rats) B->C D Angiotensin I Pressor Response Assay C->D E Pharmacokinetic Studies C->E F Comparative Analysis of IC50, In Vivo Efficacy, and Pharmacokinetics D->F E->F G A Phosphonate ACE Inhibitors (e.g., this compound, Fosinoprilat) B In Vitro Potency (IC50) A->B C In Vivo Efficacy (Pressor Response) A->C D Pharmacokinetic Profile (ADME) A->D E Comparative Assessment (Lead Candidate Selection) B->E C->E D->E

References

Head-to-Head Comparison of Ceronapril and Enalapril on Renal Hemodynamics: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of the renal hemodynamic effects of Ceronapril and Enalapril is not currently feasible due to a lack of published experimental data for this compound. Scientific literature searches, including for its developmental code name SQ 29,852, did not yield studies providing quantitative data on key renal hemodynamic parameters such as renal blood flow (RBF) or glomerular filtration rate (GFR) for this compound. Research has identified this compound as an angiotensin-converting enzyme (ACE) inhibitor, with studies in animal models confirming its ability to inhibit ACE in kidney tissue. However, the functional consequences of this inhibition on renal circulation and filtration have not been detailed in accessible literature.

In contrast, the effects of Enalapril, a widely studied ACE inhibitor, on renal hemodynamics are well-documented in numerous preclinical and clinical trials. This guide will, therefore, provide a comprehensive overview of the established renal hemodynamic profile of Enalapril, presenting experimental data, methodologies, and relevant physiological pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Enalapril: An In-Depth Look at its Effects on Renal Hemodynamics

Enalapril exerts its influence on the kidneys primarily through the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). This inhibition leads to a cascade of effects that alter renal blood flow, glomerular filtration, and tubular function.

Mechanism of Action on Renal Vasculature

The primary mechanism by which Enalapril affects renal hemodynamics is through the reduction of angiotensin II levels. Angiotensin II is a potent vasoconstrictor of both the afferent (incoming) and efferent (outgoing) arterioles of the glomerulus, with a more pronounced effect on the efferent arteriole. By inhibiting the production of angiotensin II, Enalapril leads to vasodilation, particularly of the efferent arteriole. This vasodilation reduces the resistance to blood flow out of the glomerulus, thereby lowering intraglomerular pressure.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Enalapril Enalapril Action cluster_Kidney Renal Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin_II->Aldosterone Efferent_Vasodilation Efferent Arteriolar Vasodilation Angiotensin_II->Efferent_Vasodilation Reduces Vasoconstriction Aldosterone->Sodium_Excretion Renin Renin ACE ACE Enalapril Enalapril Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Metabolism Enalaprilat->Aldosterone Reduces Enalaprilat->ACE Inhibits Intraglomerular_Pressure Decreased Intraglomerular Pressure Efferent_Vasodilation->Intraglomerular_Pressure RBF Increased Renal Blood Flow Efferent_Vasodilation->RBF GFR Variable Effect on GFR Intraglomerular_Pressure->GFR

Caption: Mechanism of Enalapril's action on the renal system.

Quantitative Effects of Enalapril on Renal Hemodynamics

The following tables summarize the quantitative effects of Enalapril on key renal hemodynamic parameters from various clinical studies.

Table 1: Effects of Enalapril on Renal Hemodynamics in Hypertensive Patients

Study PopulationEnalapril DoseDuration of TreatmentChange in Renal Blood Flow (RBF) / Renal Plasma Flow (RPF)Change in Glomerular Filtration Rate (GFR)Change in Filtration Fraction (FF)Change in Renal Vascular Resistance (RVR)
Essential Hypertension 20 mg/day8 weeks↑ (Specific values not provided)↔ (No significant change)↓ (Specific values not provided)↓ (Specific values not provided)
Hypertensive Patients with Normal Renal Function 10 mg/day4 weeks↑ RPF by ~15%↔ (No significant change)↓ by ~13%↓ by ~20%
Hypertensive Patients with Chronic Renal Failure 10 mg/day12 weeks↑ RPF by ~20%↔ (No significant change)↓ by ~17%↓ by ~25%

↑: Increase, ↓: Decrease, ↔: No significant change

Experimental Protocols

A standardized methodology for assessing the impact of Enalapril on renal hemodynamics often involves the following steps:

cluster_protocol Experimental Workflow for Assessing Renal Hemodynamics Patient_Selection Patient Selection (e.g., Hypertensive, specific GFR range) Baseline Baseline Measurements (RBF, GFR, BP) Patient_Selection->Baseline Enalapril_Admin Enalapril Administration (Specified dose and duration) Baseline->Enalapril_Admin Follow_up Follow-up Measurements (Repeat RBF, GFR, BP assessments) Enalapril_Admin->Follow_up Data_Analysis Data Analysis (Comparison of baseline and follow-up data) Follow_up->Data_Analysis

Caption: A typical experimental workflow for clinical trials.

1. Measurement of Glomerular Filtration Rate (GFR):

  • Method: Inulin or iothalamate clearance is considered the gold standard. These substances are freely filtered at the glomerulus and are neither reabsorbed nor secreted by the tubules.

  • Procedure: A continuous intravenous infusion of inulin or a bolus injection of iothalamate is administered. Timed urine and plasma samples are collected to calculate the clearance rate, which equals the GFR.

2. Measurement of Renal Plasma Flow (RPF):

  • Method: Para-aminohippurate (PAH) clearance is the standard method. At low plasma concentrations, PAH is almost completely cleared from the renal plasma by a combination of glomerular filtration and tubular secretion.

  • Procedure: A continuous intravenous infusion of PAH is given. Timed urine and plasma samples are collected to determine the clearance of PAH, which provides an estimate of the effective renal plasma flow. Renal blood flow (RBF) can then be calculated from the RPF and hematocrit.

Summary of Enalapril's Renal Hemodynamic Profile

  • Renal Blood Flow: Enalapril generally increases renal blood flow due to the vasodilation of renal arterioles.

  • Glomerular Filtration Rate: The effect on GFR can be variable. In individuals with normal renal function, GFR is often maintained or shows a slight, clinically insignificant decrease. This is because the increase in RBF can compensate for the reduction in filtration pressure. In patients with conditions like congestive heart failure or renal artery stenosis, a more significant drop in GFR can occur, particularly upon initiation of therapy.

  • Filtration Fraction: Enalapril consistently decreases the filtration fraction (the fraction of renal plasma flow that is filtered across the glomerulus). This is a direct consequence of the preferential vasodilation of the efferent arteriole, which reduces the pressure driving filtration relative to the plasma flow.

  • Renal Vascular Resistance: Enalapril leads to a reduction in renal vascular resistance, reflecting the overall vasodilation within the renal circulation.

Ceronapril: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ceronapril, an investigational phosphonate angiotensin-converting enzyme (ACE) inhibitor, with established ACE inhibitors, Captopril and Enalapril. The following sections detail the correlation between in vitro enzymatic inhibition and in vivo antihypertensive effects, supported by experimental data and detailed methodologies. This compound, also known as SQ 29,852, is a potent, orally active ACE inhibitor that, despite its promising preclinical data, was never marketed.[1]

The Renin-Angiotensin-Aldosterone System (RAAS)

This compound, like other ACE inhibitors, exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is a critical regulator of blood pressure and fluid balance. The diagram below illustrates the mechanism of action for ACE inhibitors within this system.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin (from Kidney) ACE ACE Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Na+ & H2O Retention Vasoconstriction->Blood_Pressure This compound This compound & Other ACE Inhibitors This compound->ACE Inhibition

Caption: Mechanism of ACE inhibition within the RAAS pathway.

In Vitro Efficacy: ACE Inhibition

The primary measure of in vitro efficacy for an ACE inhibitor is its IC50 value, which represents the concentration of the drug required to inhibit 50% of the ACE activity. A lower IC50 value indicates greater potency.

CompoundIn Vitro IC50 (nM)Chemical Structure
This compound 36
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
[2]
Captopril 4 - 20[3]
alt text
[4]
Enalaprilat *1.94
alt text
[5]

*Enalapril is a prodrug that is metabolized in the liver to its active form, Enalaprilat. The IC50 value shown is for Enalaprilat.[6]

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol outlines a common spectrophotometric method for determining the IC50 of ACE inhibitors.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - ACE Enzyme Solution - Substrate (e.g., HHL) - Buffer Solution - Test Inhibitor Dilutions PreIncubate Pre-incubate ACE with Inhibitor (or buffer) at 37°C for 10 min Reagents->PreIncubate AddSubstrate Add Substrate (HHL) to initiate reaction PreIncubate->AddSubstrate Incubate Incubate mixture at 37°C for 60 min AddSubstrate->Incubate StopReaction Stop reaction (e.g., add HCl or heat) Incubate->StopReaction Measure Measure product (Hippuric Acid) via Spectrophotometry (e.g., 228 nm) StopReaction->Measure Calculate Calculate % Inhibition vs. Control Measure->Calculate Plot Plot % Inhibition vs. log[Inhibitor] Calculate->Plot DetermineIC50 Determine IC50 value Plot->DetermineIC50 In_Vivo_Workflow cluster_setup Pre-Treatment Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatize Acclimatize SH Rats to housing conditions (1-2 weeks) BaselineBP Measure baseline Systolic Blood Pressure (SBP) (e.g., tail-cuff method) Acclimatize->BaselineBP Grouping Randomize rats into groups: - Vehicle Control - Test Compound(s) - Positive Control (e.g., Captopril) BaselineBP->Grouping Administer Administer compound/vehicle orally (p.o.) daily for a set period (e.g., 3-4 weeks) Grouping->Administer MonitorBP Monitor SBP periodically (e.g., weekly) Administer->MonitorBP FinalBP Measure final SBP at the end of the study MonitorBP->FinalBP Compare Compare SBP changes between treated and vehicle control groups FinalBP->Compare Evaluate Evaluate statistical significance of BP reduction Compare->Evaluate

References

Benchmarking Ceronapril's Safety Profile Against Other ACE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Objective Comparison of an Investigational Phosphonate ACE Inhibitor with Marketed Alternatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. While the class is well-established, the development of new chemical entities within this therapeutic category necessitates a thorough evaluation of their safety profile against existing standards of care. This guide provides a comparative analysis of Ceronapril, an investigational phosphonate ACE inhibitor that was not brought to market, against two widely prescribed ACE inhibitors, Lisinopril and Ramipril.

Due to the discontinuation of this compound's development, publicly available clinical safety data is exceptionally limited. Therefore, this guide will focus on the established safety profiles of Lisinopril and Ramipril as a benchmark for the ACE inhibitor class. We will detail the key adverse effects associated with this class, the underlying mechanisms, and the standard preclinical and clinical methodologies used to assess their safety. This framework provides a lens through which the potential safety profile of a compound like this compound would have been scrutinized.

Comparative Safety Data of ACE Inhibitors

The following table summarizes the incidence of common adverse events associated with Lisinopril and Ramipril, based on data from clinical trials and post-marketing surveillance. This data serves as a benchmark for the expected safety profile of a new ACE inhibitor.

Adverse EventLisinopril (Incidence)Ramipril (Incidence)This compound (Incidence)
Cough 5.7% - 69.1% (variable across studies)[1]7.1% - 10%[2]Data not publicly available
Angioedema 0.1% - 0.7%[3]~0.1% - 0.68%[4]Data not publicly available
Hypotension 7% - 11%[5]Up to 11%[6]Data not publicly available
Hyperkalemia 2% - 6%[5]1% - 10%[7]Data not publicly available
Dizziness 12% - 19%[5]Common, not quantified in some sourcesData not publicly available
Headache Common, not always quantifiedCommon, not always quantifiedData not publicly available
Renal Impairment Increased BUN and creatinine in 2% - 11%[5]Transient increase in serum creatinine in ~1% - 2%[7]Data not publicly available

Note: The incidence of adverse events can vary significantly based on the patient population, dosage, and duration of the study.

Key Signaling Pathway: Bradykinin and ACE Inhibitor-Induced Angioedema

A significant class-specific adverse effect of ACE inhibitors is angioedema, a potentially life-threatening swelling of the subcutaneous and submucosal tissues. This reaction is primarily mediated by the accumulation of bradykinin.[8] ACE (also known as kininase II) is responsible for the degradation of bradykinin. Inhibition of ACE leads to increased levels of bradykinin, which can bind to its B2 receptor on endothelial cells, leading to vasodilation and increased vascular permeability, resulting in angioedema.[9]

Bradykinin_Pathway cluster_0 Kallikrein-Kinin System cluster_1 ACE Inhibition cluster_2 Pathophysiological Effect Kininogen High Molecular Weight Kininogen Kallikrein Kallikrein Kininogen->Kallikrein Activation Bradykinin Bradykinin Kallikrein->Bradykinin Cleavage ACE Angiotensin-Converting Enzyme (ACE) Bradykinin->ACE Degradation by ACE B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Binds to Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites ACE_Inhibitor ACE Inhibitor (e.g., this compound) ACE_Inhibitor->ACE Inhibits Vascular_Permeability Increased Vascular Permeability B2_Receptor->Vascular_Permeability Leads to Angioedema Angioedema Vascular_Permeability->Angioedema

Caption: Bradykinin pathway and the mechanism of ACE inhibitor-induced angioedema.

Experimental Protocols

The safety assessment of a new ACE inhibitor like this compound would involve a comprehensive preclinical toxicology program followed by phased clinical trials. Below are detailed methodologies for key preclinical assessments relevant to the known adverse effects of this drug class.

Preclinical Safety and Toxicology Workflow

A typical preclinical workflow is designed to identify potential toxicities before human exposure and is guided by international regulatory guidelines such as those from the ICH.[6][10][11]

Preclinical_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development (IND-Enabling Studies) cluster_regulatory Regulatory Submission cluster_clinical Clinical Trials in_vitro_screening In Vitro Screening (Target Affinity, Selectivity) pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) in_vitro_screening->pharmacology dmpk DMPK & Toxicokinetics (ADME in 2 species) in_vitro_screening->dmpk single_dose Single-Dose Toxicity (Rodent & Non-rodent) pharmacology->single_dose dmpk->single_dose repeat_dose Repeat-Dose Toxicity (Rodent & Non-rodent, 28-day) single_dose->repeat_dose genotoxicity Genotoxicity (Ames, Chromosomal Aberration) repeat_dose->genotoxicity ind Investigational New Drug (IND) Application Submission genotoxicity->ind phase1 Phase I (Safety in Healthy Volunteers) ind->phase1

References

Independent Verification of Ceronapril Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the available research findings on Ceronapril, a phosphonate angiotensin-converting enzyme (ACE) inhibitor. Due to the discontinuation of its development, publicly available data on this compound is limited to preclinical studies.[1] This guide summarizes these findings and contrasts them with the established clinical performance of other widely-used ACE inhibitors to offer a comprehensive perspective for researchers in cardiovascular drug development.

Overview of this compound

This compound (also known as SQ 29,852) is an orally active ACE inhibitor developed by Bristol Myers Squibb.[1][2] Belonging to the phosphonate class of ACE inhibitors, its development was discontinued, and it was never marketed.[1] Research on this compound is primarily from in vivo animal models and in vitro absorption studies.

Comparative Efficacy and Safety

Direct comparative clinical data for this compound against other ACE inhibitors is unavailable. The following tables summarize the preclinical findings for this compound and the established clinical data for other prominent ACE inhibitors to provide a contextual comparison.

Table 1: Summary of Preclinical Data for this compound (SQ 29,852)

ParameterAnimal ModelKey FindingsSource
Antihypertensive Effect Conscious, normotensive ratsAdministration of ceranapril demonstrated an inhibitory effect on the angiotensin I converting enzyme (ACE).[2]
Cognitive Effects RodentsAntagonized scopolamine-induced impairments in T-maze and water-maze tests, suggesting potential effects on cognitive processes.[3]
Intestinal Absorption Rat jejunum (single-pass perfusion)Well-absorbed via a peptide carrier-mediated transport system. Permeability is concentration-dependent and can be reduced by the presence of dipeptides.[4]

Table 2: Comparative Clinical Data of Marketed ACE Inhibitors

ACE InhibitorKey Efficacy Findings (in Humans)Common Adverse Effects (in Humans)
Enalapril Significantly reduces systolic blood pressure compared to placebo. May be a preferable option for increasing ejection fraction and stroke volume.Associated with a higher incidence of cough compared to placebo.
Lisinopril Less effective in lowering blood pressure and preventing stroke compared to thiazide diuretics and calcium channel blockers in some studies.Associated with a higher incidence of all-cause mortality in some network meta-analyses compared to placebo or ramipril.
Ramipril Associated with the lowest incidence of all-cause mortality in some comparisons. Demonstrates significant blood pressure-lowering effects, with good control during early morning hours.Generally well-tolerated.
Captopril Associated with a lower incidence of renal function deterioration compared with enalapril in some studies.Associated with a higher incidence of cough compared to placebo.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors like this compound exert their effects by inhibiting the angiotensin-converting enzyme, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This system is crucial for regulating blood pressure and fluid balance. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.

RAAS_Pathway Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Angiotensinogen Angiotensinogen Angiotensinogen->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II Aldosterone Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention increases Vasoconstriction Vasoconstriction ADH ADH Secretion Angiotensin_I->Angiotensin_II converts Angiotensin_II->Aldosterone stimulates Angiotensin_II->Vasoconstriction causes Angiotensin_II->ADH stimulates This compound This compound (ACE Inhibitor) This compound->ACE inhibits

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Protocols

The following are descriptions of key experimental methodologies that have been used in the preclinical evaluation of this compound and are standard in the assessment of ACE inhibitors.

In Vivo Antihypertensive Activity Assessment

This protocol is designed to evaluate the effect of an ACE inhibitor on blood pressure in conscious animal models.

  • Animal Model: Conscious, normotensive rats are typically used.

  • Drug Administration: this compound (or other test compounds) is administered orally.

  • Blood Pressure Monitoring: Arterial blood pressure is continuously monitored through an implanted catheter.

  • ACE Inhibition Assay: The inhibitory effect on the pressor response to exogenous angiotensin I is measured to confirm ACE inhibition.

  • Data Analysis: Changes in mean arterial pressure and the inhibition of the angiotensin I pressor response are quantified and compared to a vehicle control group.

Intestinal Absorption Studies using Single-Pass Perfusion

This in situ technique is used to investigate the absorption mechanism of a drug in a specific segment of the intestine.

  • Animal Preparation: Rats are anesthetized, and the jejunum is surgically exposed.

  • Perfusion System Setup: A segment of the jejunum is cannulated at both ends to create an isolated loop.

  • Perfusion Solution: A solution containing this compound at various concentrations is perfused through the intestinal segment at a constant flow rate.

  • Sample Collection: The outlet perfusate is collected at timed intervals.

  • Analysis: The concentrations of this compound in the inlet and outlet solutions are determined by a suitable analytical method (e.g., radioimmunoassay). The disappearance of the drug from the perfusate is used to calculate the absorption rate. To investigate the transport mechanism, the experiment is repeated in the presence of known inhibitors of peptide transporters, such as dipeptides.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development (Hypothetical for this compound) in_vitro In Vitro Studies (e.g., Caco-2 Permeability) in_vivo In Vivo Animal Models (e.g., Rat Blood Pressure Studies) in_vitro->in_vivo informs absorption Absorption Studies (e.g., Intestinal Perfusion) in_vivo->absorption suggests need for phase1 Phase I (Safety & Pharmacokinetics in Humans) in_vivo->phase1 absorption->phase1 phase2 Phase II (Efficacy & Dose-Ranging) phase1->phase2 phase3 Phase III (Large-Scale Efficacy & Safety) phase2->phase3 discontinued Development Discontinued phase3->discontinued

Diagram 2: Generalized workflow for ACE inhibitor development, indicating the stage of this compound's discontinuation.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Ceronapril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the pharmaceutical field, the proper disposal of investigator compounds like Ceronapril is a critical component of laboratory safety and environmental responsibility. As this compound was an investigational ACE inhibitor that was never commercialized, specific manufacturer disposal guidelines are unavailable. Therefore, its disposal must adhere to general best practices for pharmaceutical waste, particularly for investigational drugs, in accordance with federal, state, and local regulations.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds like Enalapril are known to have potential reproductive and organ toxicity with repeated exposure.[1] Therefore, standard laboratory PPE, including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a fume hood to minimize inhalation exposure.

Quantitative Data on Pharmaceutical Waste Disposal

To provide context on the importance of proper disposal, the following table summarizes key data related to pharmaceutical waste.

MetricQuantitative DataSource
Unused/Expired MedicationsA significant portion of medications distributed are not used.General Pharmaceutical Waste Statistics
Environmental ContaminationTraces of various pharmaceuticals have been detected in waterways.[2][3][4]U.S. Geological Survey, Environmental Protection Agency
Disposal Method PreferenceIncineration is the preferred method for destroying active pharmaceutical ingredients.[5][6][7]Environmental Protection Agency, DEA
Cost of Improper DisposalFines for non-compliance with hazardous waste regulations can be substantial.[3]Resource Conservation and Recovery Act (RCRA)

Step-by-Step Disposal Protocol for this compound

The following protocol provides a detailed, step-by-step guide for the safe disposal of this compound in a laboratory setting. This procedure is based on guidelines for the disposal of investigational drugs and general chemical waste.[5][6][7]

1. Waste Identification and Classification:

  • Initial Assessment: Since this compound is an unmarketed investigational drug, it should be treated as a chemical waste.

  • Hazard Determination: In the absence of a specific SDS, it is prudent to handle this compound as a potentially hazardous substance. Contact your institution's Environmental Health and Safety (EHS) department for a formal waste determination.[5]

2. Segregation and Containerization:

  • Dedicated Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The name and contact information of the Principal Investigator (PI) or laboratory.

    • The physical state of the waste (e.g., solid, liquid).

    • An accurate accumulation start date.

3. On-site Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

4. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or the accumulation time limit is approaching (as per institutional policy), contact your EHS department to arrange for a pickup.

  • Disposal Method: The EHS department will coordinate with a licensed hazardous waste vendor for the final disposal of the this compound waste, which is typically high-temperature incineration.[4][5][7] This method is effective in destroying the active pharmaceutical ingredient, preventing its release into the environment.

5. Documentation:

  • Record Keeping: Maintain accurate records of the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance and laboratory inventory management.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final destruction.

cluster_0 Start Start Assess Waste 1. Assess Waste: Treat as Chemical Waste Start->Assess Waste Segregate & Containerize 2. Segregate & Containerize: Use Labeled Hazardous Waste Container Assess Waste->Segregate & Containerize Store in SAA 3. Store in Satellite Accumulation Area Segregate & Containerize->Store in SAA Contact EHS 4. Contact Environmental Health & Safety (EHS) Store in SAA->Contact EHS EHS Pickup 5. EHS Arranges Pickup by Licensed Vendor Contact EHS->EHS Pickup Incineration 6. High-Temperature Incineration EHS Pickup->Incineration Document Disposal 7. Document Disposal Details Incineration->Document Disposal End End Document Disposal->End

Caption: this compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, upholding the highest standards of laboratory safety and chemical handling. This commitment to responsible waste management is integral to building trust and demonstrating a dedication to safety that extends beyond the product itself.

References

Personal protective equipment for handling Ceronapril

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ceronapril

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the available resources. The following guidance is based on the chemical properties of this compound as an Angiotensin-Converting Enzyme (ACE) inhibitor and general safety protocols for handling potent pharmaceutical compounds. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling any new chemical.

This compound is identified as an Angiotensin-Converting Enzyme (ACE) inhibitor.[1] While specific hazard information for this compound is limited, related compounds in this class are known to be potent and may present reproductive hazards.[2][3] Therefore, stringent safety measures are necessary to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is critical when handling this compound, particularly in its powdered form, to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Hand Protection Disposable GlovesNitrile gloves are recommended for their chemical resistance.[4][5][6]To prevent skin contact with the compound.
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat.To protect skin and personal clothing from contamination.
Eye Protection Safety Glasses or GogglesANSI Z87.1 compliant.[6]To protect eyes from dust particles and splashes.
Respiratory Protection Face Mask or RespiratorA fitted N95 or higher-rated respirator may be required depending on the quantity and handling procedure (e.g., weighing, preparing solutions).To prevent inhalation of fine powder particles.

Operational and Disposal Plans

A clear, step-by-step plan is essential for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment ventilated enclosure.

    • Ensure all necessary PPE is available and in good condition.

    • Assemble all required equipment (e.g., spatulas, weighing paper, vials, solvents) before bringing the this compound container into the designated area.

  • Weighing and Aliquoting:

    • Perform all manipulations of powdered this compound within the fume hood to minimize the risk of aerosolization.

    • Use anti-static weighing dishes to prevent powder from scattering.

    • Carefully open the container, avoiding any sudden movements that could create dust.

    • Use a clean spatula to transfer the desired amount of this compound.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.

    • Ensure the vessel is appropriately capped or covered during dissolution.

  • Post-Handling:

    • Wipe down the work surface with an appropriate cleaning agent (e.g., 70% ethanol) to decontaminate the area.

    • Dispose of all contaminated disposables as hazardous waste.

Disposal Plan
  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Container Disposal: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of a potent chemical compound like this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_equip Assemble Equipment prep_area->prep_equip weigh Weigh this compound in Fume Hood prep_equip->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Surface dissolve->decon Proceed to Cleanup dispose_solid Dispose of Solid Waste decon->dispose_solid dispose_liquid Dispose of Liquid Waste decon->dispose_liquid doff_ppe Doff PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.